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An In-Depth Technical Guide to the Synthesis and Characterization of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid and its Core Intermediate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid and its piv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid and its pivotal precursor, 2-[(Cyclopentylamino)methyl]phenol. While direct literature on the final compound is sparse, this document leverages established synthetic methodologies and characterization principles from the broader class of phenoxyacetic acid derivatives and N-substituted 2-hydroxybenzylamines to provide a robust and scientifically grounded guide.

The structural motif of phenoxyacetic acids is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including herbicidal, antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of an aminomethyl substituent, as in the target compound, offers a versatile scaffold for further molecular exploration and development of novel therapeutic agents. This guide will detail two primary synthetic pathways to the core intermediate, followed by its conversion to the final phenoxyacetic acid derivative, and conclude with a thorough discussion of the necessary characterization techniques.

Part 1: Synthesis of the Core Intermediate: 2-[(Cyclopentylamino)methyl]phenol

The synthesis of the core intermediate, 2-[(Cyclopentylamino)methyl]phenol, can be efficiently achieved through two well-established and reliable methods: the Mannich reaction and reductive amination. The choice between these methods may depend on the availability of starting materials, desired scale, and purification considerations.

Method A: The Mannich Reaction

The Mannich reaction is a powerful one-pot, three-component condensation that provides an efficient route to aminomethylated phenols[1][2][3]. This reaction involves the electrophilic substitution of the electron-rich phenol ring with an iminium ion, generated in situ from formaldehyde and a primary or secondary amine[2][4][5]. For the synthesis of 2-[(Cyclopentylamino)methyl]phenol, the reactants are phenol, formaldehyde, and cyclopentylamine.

Causality of Experimental Choices: Phenol is an excellent substrate for the Mannich reaction due to the activating effect of the hydroxyl group, which increases the electron density at the ortho and para positions, making them susceptible to electrophilic attack[2]. The use of formaldehyde as the aldehyde component is standard for introducing a methylene bridge[5][6]. Cyclopentylamine serves as the primary amine to introduce the desired N-cyclopentyl group. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the formation of the iminium ion intermediate.

Experimental Protocol: Mannich Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) and cyclopentylamine (1.1 equivalents) in ethanol.

  • Reagent Addition: To the stirred solution, add aqueous formaldehyde (37% solution, 1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted formaldehyde and amine salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-[(Cyclopentylamino)methyl]phenol.

Method B: Reductive Amination

Reductive amination is a versatile two-step, one-pot method for the synthesis of amines from carbonyl compounds[7][8][9]. This approach involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine[9][10]. For the synthesis of 2-[(Cyclopentylamino)methyl]phenol, salicylaldehyde (2-hydroxybenzaldehyde) is reacted with cyclopentylamine, and the resulting imine is reduced.

Causality of Experimental Choices: Salicylaldehyde is the ideal starting material as it already possesses the required ortho-hydroxy and formyl groups. The reaction with cyclopentylamine readily forms the Schiff base (imine) intermediate. A mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is chosen to selectively reduce the imine in the presence of the aromatic ring and the hydroxyl group[9]. Methanol is a suitable solvent as it dissolves the reactants and does not interfere with the reduction step.

Experimental Protocol: Reductive Amination

  • Imine Formation:

    • In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) and cyclopentylamine (1.1 equivalents) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The formation of the imine can be monitored by TLC or the disappearance of the aldehyde peak in the IR spectrum.

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions to control the exothermic reaction and hydrogen evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-[(Cyclopentylamino)methyl]phenol.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_mannich Method A: Mannich Reaction cluster_reductive Method B: Reductive Amination phenol Phenol mannich_product {2-[(Cyclopentylamino)methyl]phenol} phenol->mannich_product Ethanol, Reflux formaldehyde Formaldehyde formaldehyde->mannich_product cyclopentylamine_m Cyclopentylamine cyclopentylamine_m->mannich_product salicylaldehyde Salicylaldehyde imine Imine Intermediate salicylaldehyde->imine Methanol cyclopentylamine_r Cyclopentylamine cyclopentylamine_r->imine reductive_product {2-[(Cyclopentylamino)methyl]phenol} imine->reductive_product NaBH4

Caption: Synthetic routes to 2-[(Cyclopentylamino)methyl]phenol.

Part 2: Synthesis of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid

The final target compound is synthesized from the core intermediate, 2-[(Cyclopentylamino)methyl]phenol, via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an α-haloacetic acid derivative.

Causality of Experimental Choices: The phenolic proton of 2-[(Cyclopentylamino)methyl]phenol is acidic and can be readily removed by a suitable base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic phenoxide ion. Ethyl bromoacetate is a common and effective electrophile for this transformation. The subsequent hydrolysis of the resulting ester to the carboxylic acid is a standard procedure, typically carried out under basic conditions followed by acidification.

Experimental Protocol: Williamson Ether Synthesis and Hydrolysis

  • Etherification:

    • In a round-bottom flask, dissolve 2-[(Cyclopentylamino)methyl]phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents).

    • To this stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up of Ester:

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl {2-[(Cyclopentylamino)methyl]phenoxy}acetate. This intermediate can be purified by column chromatography if necessary.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (10% solution).

    • Stir the mixture at room temperature or gently heat for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

    • The precipitated solid product, {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Diagram of the Complete Synthesis Workflow

Full_Synthesis start Starting Materials (Phenol or Salicylaldehyde) intermediate 2-[(Cyclopentylamino)methyl]phenol start->intermediate Mannich Reaction or Reductive Amination ester Ethyl {2-[(Cyclopentylamino)methyl]phenoxy}acetate intermediate->ester 1. K2CO3 2. Ethyl bromoacetate final_product {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid ester->final_product 1. NaOH, H2O/EtOH 2. HCl

Caption: Overall workflow for the synthesis of the target compound.

Part 3: Characterization of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Data
TechniqueExpected Observations for {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid
¹H NMR - Signals corresponding to the aromatic protons on the phenoxy ring. - A singlet for the methylene protons of the phenoxyacetic acid moiety (-OCH₂COOH). - A singlet for the benzylic methylene protons (-Ar-CH₂-N-). - Signals for the cyclopentyl group protons. - A broad singlet for the carboxylic acid proton (-COOH), which is D₂O exchangeable. - A signal for the amine proton (-NH-), which may be broad and also D₂O exchangeable.
¹³C NMR - Resonances for the aromatic carbons. - A signal for the carboxylic acid carbonyl carbon. - Signals for the methylene carbons (-OCH₂- and -Ar-CH₂-). - Resonances for the carbons of the cyclopentyl group.
FT-IR - A broad absorption band for the O-H stretch of the carboxylic acid. - A strong absorption for the C=O stretch of the carboxylic acid. - C-O stretching bands for the ether linkage. - N-H stretching and bending vibrations. - C-H stretching and bending vibrations for aromatic and aliphatic groups.
Mass Spec. - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. - Characteristic fragmentation patterns, such as the loss of the carboxylic acid group or cleavage of the cyclopentylamino moiety.
Melting Point A sharp and defined melting point range, indicating the purity of the crystalline solid.

Potential Applications and Biological Significance

Derivatives of phenoxyacetic acid are a versatile class of compounds with a broad spectrum of biological activities[1]. They have been extensively studied for various therapeutic applications.

  • Antimicrobial and Antifungal Activity: Many phenoxyacetic acid derivatives have shown promising activity against a range of bacterial and fungal strains[11][12]. The introduction of the aminomethyl group could enhance these properties by providing an additional site for interaction with microbial targets.

  • Anti-inflammatory and Analgesic Effects: Some phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors, suggesting potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs[13].

  • Anticancer Activity: The phenoxyacetic acid scaffold has been utilized in the design of novel anticancer agents that can induce apoptosis and arrest the cell cycle in cancer cells[1].

  • Herbicidal Activity: The foundational application of phenoxyacetic acids is in agriculture as herbicides. They act as synthetic auxins, leading to uncontrolled growth in broadleaf weeds[1][14].

The target compound, {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid, combines the key structural features of these biologically active molecules and represents a promising candidate for further investigation in these therapeutic areas.

References

  • MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • JETIR. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]

  • PMC. (2021). Application of the Mannich reaction in the structural modification of natural products. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Farmacia. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]

  • SUST Repository. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. Retrieved from [Link]

  • Reddit. (2015). Could you help me with this experimental procedure, please?. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

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Exploratory

Biological Activity Screening of the {2-[(Cyclopentylamino)methyl]phenoxy} Scaffold

An In-Depth Technical Guide: A Senior Application Scientist's Guide for Drug Discovery Professionals Foreword: From Scaffold to Strategy The journey of a novel chemical entity from a mere structure on a chemist's notepad...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Drug Discovery Professionals

Foreword: From Scaffold to Strategy

The journey of a novel chemical entity from a mere structure on a chemist's notepad to a potential therapeutic agent is one of systematic inquiry and rigorous validation. The {2-[(Cyclopentylamino)methyl]phenoxy} scaffold represents such a starting point—a molecule of interest for which the biological activity is yet uncharacterized. This guide eschews a one-size-fits-all template, instead presenting a bespoke, logic-driven screening strategy tailored to this specific chemical series. As Senior Application Scientists, our role is not just to perform assays but to design a critical path of inquiry that efficiently and robustly interrogates a compound's biological potential while proactively identifying liabilities.

This document outlines a comprehensive screening cascade, beginning with a data-driven hypothesis for the primary biological target and progressing through secondary confirmation, essential counter-screening for safety and liability, and foundational in vitro ADME profiling. Each step is designed as a self-validating system, incorporating the necessary controls and decision-making logic to ensure data integrity and build a compelling case for a lead candidate.

Chapter 1: Initial Target Hypothesis: α-Adrenergic Receptor Modulation

The first step in any screening campaign is the formulation of a plausible biological hypothesis. A purely agnostic, high-throughput screen against a broad panel of targets can be resource-intensive. A more strategic approach involves structural informatics. The {2-[(Cyclopentylamino)methyl]phenoxy} scaffold bears a strong resemblance to the pharmacophores of known α-adrenergic receptor (AR) antagonists. Specifically, it features a substituted aromatic ring connected via a short linker to a secondary amine, a common motif in many α-blockers.[1]

α-Adrenergic receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial mediators of physiological responses to norepinephrine and epinephrine.[1] They are divided into two main classes, α1-AR and α2-AR, each with three subtypes (α1A, α1B, α1D and α2A, α2B, α2C), which are involved in processes ranging from vasoconstriction and smooth muscle contraction to neurotransmitter release.[2] Given the therapeutic importance of α-AR modulators in treating conditions like hypertension and benign prostatic hyperplasia, this receptor family represents a high-value starting point for our investigation.

Our initial directive, therefore, is to screen for activity at α-adrenergic receptors.

Chapter 2: The Screening Cascade: A Tiered Approach to Hit Validation

A successful screening campaign is a funnel, not a floodgate. We employ a multi-tiered strategy to efficiently identify genuine "hits," confirm their activity, and prioritize them for further study. This cascade maximizes information while conserving resources and the test compound.

Screening_Cascade A Tier 1: Primary Screen (Hit Identification) B Tier 2: Secondary Screen (Hit Confirmation & Potency) A->B Active 'Hits' C Tier 3: Counter-Screening (Selectivity & Liability) B->C Confirmed & Potent Hits D Tier 4: Early ADME Profile (Drug-like Properties) C->D Selective, Low-Liability Hits E Lead Candidate D->E Promising Profile

Caption: A four-tiered screening cascade for efficient hit identification and validation.

Table 1: Summary of the Proposed Screening Cascade

TierStageObjectiveKey Assays
1 Primary Screen Identify initial binding activity ("hits") at α-adrenergic receptors.α1- and α2-Adrenergic Receptor Radioligand Binding Assays
2 Secondary Screen Confirm primary hits and determine their potency (IC₅₀).Concentration-Response Binding Assays, Functional Assays (e.g., Calcium Flux)
3 Counter-Screening Assess general cytotoxicity and critical off-target liabilities.General Cell Viability (XTT Assay), Cardiac Safety (hERG Channel Assay)
4 Early ADME Evaluate fundamental drug-like properties.Metabolic Stability, Plasma Protein Binding, Permeability
Tier 1 Protocol: α1-Adrenergic Receptor Radioligand Binding Assay

Causality: A radioligand binding assay is the gold standard for primary screening of receptor modulators. It directly measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from the receptor, providing a clear and quantifiable measure of binding affinity. This approach is robust, sensitive, and amenable to high-throughput formats.

Methodology:

  • Receptor Preparation: Cell membranes are prepared from a stable cell line overexpressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells). Protein concentration is quantified using a standard method (e.g., Bradford assay).

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Reaction Setup (96-well format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]-Prazosin, final concentration ~0.25 nM), and 50 µL of cell membranes (~20-40 µg protein).

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Phentolamine), 50 µL of radioligand, and 50 µL of cell membranes. This determines the amount of radioligand that binds to non-receptor components.

    • Test Compound: Add 50 µL of the {2-[(Cyclopentylamino)methyl]phenoxy} test compound (typically at a single high concentration, e.g., 10 µM for a primary screen), 50 µL of radioligand, and 50 µL of cell membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by three rapid washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

  • Quantification: Allow the filters to dry, then place them in scintillation vials with a liquid scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate Percent Inhibition for the test compound: 100 * (1 - [(Test Compound CPM - NSB CPM) / (Specific Binding CPM)]).

    • A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

Chapter 3: Proactive Liability Profiling

A compound that is potent at its intended target but is also cytotoxic or carries a high risk of cardiac arrhythmia is not a viable drug candidate. Therefore, we perform counter-screening in parallel with secondary screens to flag these liabilities early, saving immense time and resources.

General Cytotoxicity Assessment

Causality: It is crucial to ensure that the activity observed in the primary assay is not due to non-specific cytotoxicity. A compound that kills cells will appear to be an inhibitor in many assay formats. We use a cell viability assay to rule out this possibility. The XTT assay is chosen over the older MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing handling errors and improving reproducibility.[3][4]

XTT_vs_MTT cluster_0 MTT Assay Workflow cluster_1 XTT Assay Workflow MTT1 Add MTT Reagent MTT2 Incubate (Formazan Crystals Form) MTT1->MTT2 MTT3 Add Solubilizer (e.g., DMSO) MTT2->MTT3 MTT4 Incubate to Dissolve MTT3->MTT4 MTT5 Read Absorbance MTT4->MTT5 XTT1 Add Activated XTT Reagent XTT2 Incubate (Soluble Formazan Forms) XTT1->XTT2 XTT3 Read Absorbance XTT2->XTT3

Caption: Comparison of MTT and the more streamlined XTT assay workflows.

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" for cytotoxicity (e.g., 10% DMSO or a known cytotoxic agent). Incubate for the desired period (e.g., 24-48 hours).

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[3]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing metabolically active cells to convert XTT to the colored formazan product.[3]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Cardiac Safety: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of drug-induced cardiac arrhythmias (Torsades de Pointes).[5] Regulatory agencies like the FDA and EMA mandate hERG liability assessment.[6] Early screening for hERG inhibition is a critical step to de-risk a project. A thallium flux assay provides a robust, medium-throughput method suitable for this stage of discovery.[7]

hERG_Thallium_Flux step1 Step 1: Cell Loading hERG-expressing cells are loaded with a thallium-sensitive fluorescent dye. step2 Step 2: Compound Incubation Test compound is added. If it blocks hERG, channels are inhibited. step1->step2 step3 Step 3: Stimulation & Reading A thallium (Tl⁺) and potassium (K⁺) stimulus buffer is added. Fluorescence is measured kinetically. step2->step3 outcome1 {Outcome A: No Inhibition|Tl⁺ enters through open hERG channels. Dye binds Tl⁺, causing a large increase in fluorescence.} step3->outcome1 Open Channels outcome2 {Outcome B: Inhibition|hERG channels are blocked. Tl⁺ influx is reduced. Fluorescence increase is minimal.} step3->outcome2 Blocked Channels

Caption: Workflow of the hERG thallium flux assay for cardiac safety assessment.

Protocol: hERG Thallium Flux Assay

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., U2OS or HEK293). Plate cells in a 384-well, black-walled, clear-bottom plate.[8]

  • Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating with the dye solution for 60-90 minutes at room temperature in the dark.[7]

  • Compound Addition: Transfer test compounds, a vehicle control (DMSO), and a positive control (a known hERG blocker like E-4031 or Astemizole) to the assay plate.[5][7] Incubate for 10-30 minutes at room temperature.

  • Signal Detection: Place the assay plate into a kinetic plate reader (e.g., FLIPR Tetra®).

  • Stimulation: The instrument adds a stimulus buffer containing thallium sulfate (Tl₂SO₄) to all wells simultaneously, which opens the hERG channels.

  • Data Acquisition: Immediately measure the fluorescence intensity kinetically (e.g., every second for 2 minutes).[7] The influx of thallium through open hERG channels causes an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition for the test compound relative to the vehicle and positive controls to determine an IC₅₀ value.

Chapter 4: Foundational In Vitro ADME Profiling

Causality: A potent and selective compound is of little therapeutic value if it cannot reach its target in the body, is metabolized too quickly, or has other unfavorable pharmacokinetic properties. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential for evaluating a compound's "drug-like" potential.[6][9] Integrating these studies early helps guide chemical optimization and prioritizes candidates with a higher probability of in vivo success.[10]

Table 2: Key In Vitro ADME Assays for Early Drug Discovery

ADME PropertyAssayPurpose
Metabolism Liver Microsomal Stability Measures the rate at which the compound is metabolized by key liver enzymes (Cytochrome P450s). Predicts metabolic clearance.[11]
Metabolism CYP450 Inhibition Determines if the compound inhibits major CYP enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.[9]
Distribution Plasma Protein Binding (PPB) Measures the extent to which a compound binds to plasma proteins (e.g., albumin). Only the unbound fraction is free to interact with the target.[9]
Absorption PAMPA (Parallel Artificial Membrane Permeability Assay)Assesses a compound's ability to diffuse across a lipid membrane. A rapid screen for passive permeability.[11]
Absorption Caco-2 Permeability Uses a human colon adenocarcinoma cell monolayer to predict intestinal absorption and identify if the compound is a substrate for efflux transporters (e.g., P-gp).[11]
Physicochemical Kinetic/Thermodynamic Solubility Measures the solubility of the compound in aqueous buffers, which is critical for absorption and formulation.[11]

These assays provide a foundational dataset to build a structure-activity relationship (SAR) and a structure-property relationship (SPR), guiding the medicinal chemistry effort toward candidates with a balanced profile of potency, selectivity, safety, and drug-like properties.

Conclusion: A Data-Driven Path Forward

This technical guide has outlined a logical and robust strategy for the initial biological activity screening of the novel {2-[(Cyclopentylamino)methyl]phenoxy} scaffold. By starting with a clear, structure-based hypothesis targeting α-adrenergic receptors and employing a tiered cascade of validated assays, we can efficiently identify and characterize promising hits. The integration of proactive counter-screening for cytotoxicity and hERG liability, alongside foundational ADME profiling, ensures that our efforts are focused on compounds with the highest potential for success. The data generated from this comprehensive workflow will provide the critical insights needed to make informed decisions and guide the next phase of lead optimization.

References

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today: Technologies, 38, 11-17. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Sithumpol, E., et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 10(14), e3693. [Link]

  • Evotec (Cyprotex). hERG Safety. [Link]

  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. [Link]

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Hieble, J. P. (2012). α-Adrenoceptor assays. Current protocols in pharmacology, Chapter 4, Unit4.8. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • So, Y., et al. (2024). Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist. ACS Pharmacology & Translational Science, 7(2), 347-359. [Link]

  • Tura, A., et al. (2022). The Discovery of α-Adrenoceptor Antagonists as a Potential New Treatment Option for Uveal Melanoma. International Journal of Molecular Sciences, 23(20), 12228. [Link]

  • Zhong, H., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(1), 1-10. [Link]

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Foundational

In Vitro Evaluation of {2-[(Cyclopentylamino)methyl]phenoxy} Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the in vitro evaluation of {2-[(Cyclopentylamino)methyl]phenoxy} derivatives, a chemical class with significant potential for modulating alpha-1 adrenergic receptors (α1-ARs...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the in vitro evaluation of {2-[(Cyclopentylamino)methyl]phenoxy} derivatives, a chemical class with significant potential for modulating alpha-1 adrenergic receptors (α1-ARs). As drug development professionals, understanding the nuances of early-stage in vitro assessment is paramount for identifying and advancing promising therapeutic candidates. This document will detail the scientific rationale behind experimental design, provide robust protocols for key assays, and explore the structure-activity relationships (SAR) that drive potency and selectivity.

Introduction: The Rationale for Targeting Alpha-1 Adrenergic Receptors

The {2-[(Cyclopentylamino)methyl]phenoxy} scaffold represents a promising starting point for the development of novel α1-AR antagonists. These G-protein coupled receptors are integral to the sympathetic nervous system, playing a crucial role in smooth muscle contraction, particularly in the vasculature and prostate.[1] Consequently, antagonists of α1-ARs have established therapeutic applications in hypertension and benign prostatic hyperplasia (BPH).[2] The existence of three α1-AR subtypes (α1A, α1B, and α1D) presents an opportunity for developing subtype-selective antagonists, which could offer improved side-effect profiles. For instance, selective antagonism of the α1A-adrenoceptor is a key strategy for treating BPH with reduced cardiovascular side effects.[2]

The structural motif of a phenoxy moiety linked to an amino group is a common feature in many known α-blockers.[3][4] The cyclopentylamino group in the target derivatives introduces a specific lipophilic character that can influence receptor binding and pharmacokinetic properties. This guide will provide the framework for systematically evaluating these derivatives to determine their affinity, functional activity, and subtype selectivity for α1-ARs.

Synthetic Strategy: A Generalized Approach

The synthesis of {2-[(Cyclopentylamino)methyl]phenoxy} derivatives can be approached through established synthetic routes for phenoxyalkylamines. A common strategy involves the reaction of a substituted phenol with an appropriate electrophile containing the cyclopentylamino moiety.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow Phenol Substituted Phenol Intermediate1 2-(Phenoxy)ethyl chloride Phenol->Intermediate1 Williamson Ether Synthesis Reagent 1-bromo-2-chloroethane Reagent->Intermediate1 Target {2-[(Cyclopentylamino)methyl]phenoxy} Derivative Intermediate1->Target Nucleophilic Substitution Cyclopentylamine Cyclopentylamine Cyclopentylamine->Target

Caption: Generalized synthetic workflow for {2-[(Cyclopentylamino)methyl]phenoxy} derivatives.

This generalized scheme can be adapted to introduce various substituents on the phenoxy ring to explore structure-activity relationships.

In Vitro Evaluation Cascade: From Binding to Function

A tiered approach to in vitro evaluation is essential for efficient drug discovery. This cascade begins with high-throughput screening to assess receptor binding and progresses to more complex functional assays for promising candidates.

Evaluation_Cascade Primary_Assay Primary Assay Radioligand Binding Assay Secondary_Assay Secondary Assay Functional Assays (e.g., Calcium Mobilization) Primary_Assay->Secondary_Assay Hits Tertiary_Assay Tertiary Assays Isolated Tissue/Organ Bath Studies Secondary_Assay->Tertiary_Assay Leads Selectivity_Panel Selectivity Profiling Panel of other GPCRs Secondary_Assay->Selectivity_Panel

Caption: Tiered in vitro evaluation cascade for novel α1-AR antagonists.

Primary Screening: Radioligand Binding Assays

The initial step is to determine the affinity of the synthesized derivatives for the α1-AR subtypes. Radioligand binding assays are a robust and high-throughput method for this purpose.[5]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]prazosin) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be used to calculate the equilibrium dissociation constant (Ki).

Experimental Protocol: α1A-Adrenergic Receptor Binding Assay

  • Materials:

    • Cell membranes from a stable cell line expressing the human recombinant α1A-adrenergic receptor.

    • [³H]prazosin (radioligand).

    • Test compounds dissolved in DMSO.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • Non-specific binding control (e.g., 10 µM phentolamine).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add binding buffer, cell membranes, and either the test compound at various concentrations or the non-specific binding control.

    • Initiate the binding reaction by adding [³H]prazosin.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound IDα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)α1A/α1B Selectivityα1A/α1D Selectivity
Derivative 15.2150.685.329.016.4
Derivative 210.825.4120.12.411.1
Prazosin0.50.81.21.62.4

This is a representative table; actual data would be generated from experimental results.

Secondary Screening: Functional Assays

Compounds demonstrating high affinity in binding assays must be further characterized for their functional activity (i.e., antagonist or agonist). Since α1-ARs are Gq-coupled receptors, their activation leads to an increase in intracellular calcium.[6]

Principle: A calcium mobilization assay measures the change in intracellular calcium concentration upon receptor activation by an agonist. An antagonist will inhibit this agonist-induced calcium influx.

Experimental Protocol: Calcium Mobilization Assay

  • Materials:

    • A stable cell line expressing the human recombinant α1A-adrenergic receptor.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A reference agonist (e.g., phenylephrine).

    • Test compounds dissolved in DMSO.

    • A fluorescence plate reader with an integrated liquid handling system.

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add the test compounds at various concentrations and incubate for a specific period.

    • Add the reference agonist to stimulate the receptor.

    • Immediately measure the fluorescence intensity over time using the plate reader.

  • Data Analysis:

    • Calculate the antagonist activity by measuring the inhibition of the agonist-induced fluorescence signal.

    • Determine the IC₅₀ value for the antagonist effect.

Tertiary Confirmation: Isolated Tissue Assays

To understand the effect of the compounds in a more physiologically relevant system, isolated tissue or organ bath studies are employed.[1] Tissues rich in α1-ARs, such as the rat aorta or prostate, are used to assess the functional antagonism of smooth muscle contraction.

Principle: The contractile response of an isolated tissue to an α1-AR agonist is measured in the presence and absence of the test compound. An antagonist will cause a rightward shift in the agonist's concentration-response curve.

Experimental Protocol: Rat Aorta Contraction Assay

  • Materials:

    • Thoracic aorta from a male Sprague-Dawley rat.

    • Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

    • A reference agonist (e.g., norepinephrine).

    • Test compounds.

    • An organ bath system with isometric force transducers.

  • Procedure:

    • Isolate the thoracic aorta and cut it into rings.

    • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C.

    • Allow the tissues to equilibrate under a resting tension.

    • Construct a cumulative concentration-response curve to the reference agonist.

    • Wash the tissues and incubate with the test compound for a defined period.

    • Construct a second concentration-response curve to the agonist in the presence of the antagonist.

  • Data Analysis:

    • Calculate the pA₂ value using a Schild plot analysis, which provides a measure of the antagonist's potency.

Signaling Pathway and Structure-Activity Relationship

The antagonistic activity of {2-[(Cyclopentylamino)methyl]phenoxy} derivatives at α1-ARs is expected to block the Gq signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Norepinephrine (Agonist) Receptor α1-Adrenergic Receptor Ligand->Receptor Antagonist {2-[(Cyclopentylamino)methyl]phenoxy} derivative (Antagonist) Antagonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Smooth Muscle Contraction Ca_release->Response PKC->Response

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Exploratory

potential therapeutic targets of {2-[(Cyclopentylamino)methyl]phenoxy}

An In-Depth Technical Guide on the Polypharmacological Potential of the {2-[(Cyclopentylamino)methyl]phenoxy} Scaffold Executive Summary In modern drug discovery, the identification of privileged scaffolds—molecular fram...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Polypharmacological Potential of the {2-[(Cyclopentylamino)methyl]phenoxy} Scaffold

Executive Summary

In modern drug discovery, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The {2-[(Cyclopentylamino)methyl]phenoxy} moiety represents a highly versatile pharmacophore. Structurally, it combines a lipophilic, sterically demanding cyclopentyl ring, a basic secondary amine capable of protonation at physiological pH, and a flexible phenoxy ether linkage.

As a Senior Application Scientist, I have evaluated this scaffold's structural thermodynamics and binding kinetics. This whitepaper elucidates the mechanistic rationale behind the top three potential therapeutic targets for this moiety: Nitric Oxide Synthase (NOS) , the 5-HT2A Receptor , and Beta-Secretase 1 (BACE1) . Furthermore, it provides self-validating experimental workflows to empirically confirm target engagement.

Structural & Pharmacophore Analysis

The {2-[(Cyclopentylamino)methyl]phenoxy} fragment is not merely a structural spacer; it is a highly functionalized anchor designed for specific non-covalent interactions:

  • The Aminomethyl Group: At physiological pH (~7.4), the secondary amine is predominantly protonated. This localized positive charge is critical for forming salt bridges with acidic residues (e.g., aspartate/glutamate) or hydrogen bonding with heme propionates in metalloenzymes.

  • The Cyclopentyl Ring: Unlike linear alkyl chains, the cyclopentyl group introduces significant steric bulk with restricted conformational entropy. This bulk is highly effective at occupying deep, hydrophobic pockets and can drive receptors (such as GPCRs) into inactive conformations via steric clash with transmembrane helices.

  • The Phenoxy Core: The aromatic ring provides a platform for π−π stacking and cation- π interactions, while the ether oxygen acts as a hydrogen bond acceptor.

Primary Therapeutic Targets & Mechanistic Rationale

Target A: Nitric Oxide Synthase (nNOS / iNOS)

Inhibition of neuronal nitric oxide synthase (nNOS) is a highly sought-after strategy for treating neurodegenerative disorders. The 2-(aminomethyl)phenoxy motif is a well-documented anchor in NOS inhibitors[1].

  • Causality of Binding: The protonated aminomethyl group mimics the guanidino moiety of the endogenous substrate, L-arginine. It penetrates the deep, water-filled active site and forms critical hydrogen bonds with the heme propionate groups and an nNOS-specific aspartate residue (Asp597)[1]. The cyclopentyl group further stabilizes the complex by occupying the hydrophobic substrate-access channel, displacing high-energy water molecules to provide an entropically driven binding affinity.

Target B: 5-HT2A Receptor (Serotonin)

The 5-HT2A receptor is a Gq/11-coupled GPCR implicated in schizophrenia, hallucinations, and depression. Phenoxy-alkyl-amine derivatives, such as AC-90179, are potent and highly selective 5-HT2A inverse agonists[2][3].

  • Causality of Binding: The {2-[(Cyclopentylamino)methyl]phenoxy} scaffold acts as an inverse agonist by binding to the orthosteric site. The protonated amine forms a canonical salt bridge with Asp155 3.32 , a highly conserved residue in aminergic GPCRs. Crucially, the bulky cyclopentyl group wedges against Transmembrane Helix 6 (TM6), sterically preventing the inward movement of TM6 required for G-protein coupling, thereby locking the receptor in its inactive state[4].

Target C: BACE1 (Beta-Secretase 1)

BACE1 is an aspartyl protease responsible for the cleavage of Amyloid Precursor Protein (APP), a key step in Alzheimer's disease pathology. Phenoxyacetamide derivatives containing basic amines are reported ligands for the BACE1 catalytic domain[5].

  • Causality of Binding: The basic amine interacts directly with the catalytic aspartate dyad (Asp32 and Asp228) in the BACE1 active site. The phenoxy ring occupies the S1' subsite, while the cyclopentyl group projects into the S2' lipophilic pocket, providing high selectivity over other aspartyl proteases like Cathepsin D.

Visualizing the Polypharmacological Network

To conceptualize the multi-target potential of this scaffold, we map the structural motif to its respective targets and downstream therapeutic outcomes.

TargetMapping Core {2-[(Cyclopentylamino) methyl]phenoxy} Motif NOS Nitric Oxide Synthase (nNOS / iNOS) Core->NOS Heme Pocket Binding HT2A 5-HT2A Receptor (GPCR) Core->HT2A Inverse Agonism BACE1 BACE1 Enzyme (Protease) Core->BACE1 Aspartate Dyad Binding OutNOS Decreased NO Production (Neuroprotection) NOS->OutNOS OutHT2A Gq/11 Pathway Inhibition (Atypical Antipsychotic) HT2A->OutHT2A OutBACE1 Reduced Amyloid-Beta (Alzheimer's Therapy) BACE1->OutBACE1

Fig 1: Polypharmacological target mapping of the {2-[(Cyclopentylamino)methyl]phenoxy} scaffold.

Experimental Workflows & Validation Protocols

To rigorously validate target engagement, we must employ self-validating experimental systems. Below are the step-by-step methodologies for validating NOS inhibition and 5-HT2A inverse agonism.

Protocol 1: Griess Assay for NOS Inhibition (Cellular Efficacy)

Rationale: Direct measurement of Nitric Oxide (NO) is prone to error due to its extreme volatility and short half-life. The Griess assay circumvents this by quantifying nitrite ( NO2−​ ), a stable, non-volatile breakdown product of NO, providing a reliable proxy for NOS activity.

  • Cell Culture Preparation: Seed RAW 264.7 macrophages (for iNOS) or PC12 cells (for nNOS) in a 96-well plate at 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Enzyme Induction & Compound Treatment:

    • Induce iNOS expression in RAW 264.7 cells using 1 μ g/mL LPS and 10 ng/mL IFN- γ .

    • Simultaneously treat cells with the {2-[(Cyclopentylamino)methyl]phenoxy} derivative at varying concentrations (1 nM to 10 μ M).

    • Self-Validation Control: Include L-NAME (a known pan-NOS inhibitor) as a positive control, and a vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 24 hours to allow for NO production and subsequent accumulation of nitrite in the media.

  • Griess Reaction: Transfer 50 μ L of the cell culture supernatant to a new 96-well plate. Add 50 μ L of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark. Add 50 μ L of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis against a sodium nitrite standard curve.

Protocol 2: Radioligand Binding Assay for 5-HT2A

Rationale: To confirm that the functional effects are driven by direct orthosteric binding to the 5-HT2A receptor, competitive radioligand displacement is required.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Binding Setup: In a 96-well plate, combine 50 μ L of the {2-[(Cyclopentylamino)methyl]phenoxy} compound (serial dilutions), 50 μ L of [3H] -Ketanserin (1 nM final concentration, a selective 5-HT2A antagonist), and 100 μ L of the membrane suspension (50 μ g protein/well).

  • Non-Specific Binding (NSB) Control: Self-Validation Step: Define NSB by adding 10 μ M of unlabeled Mianserin to a subset of wells.

  • Incubation & Filtration: Incubate the plate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Detection: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow P1 Phase 1: Target Binding Radioligand & FRET Assays P2 Phase 2: Cellular Efficacy Griess Assay & Ca2+ Flux P1->P2 IC50 < 100 nM P3 Phase 3: ADME/Tox Microsomal Stability & Cytotoxicity P2->P3 High Cellular Activity P4 Phase 4: In Vivo Models Behavioral & Neuroprotection P3->P4 Favorable PK Profile

Fig 2: Step-by-step validation workflow for evaluating target engagement and efficacy.

Quantitative Data Summary

The table below summarizes the predicted/representative pharmacological profile of a lead compound containing the {2-[(Cyclopentylamino)methyl]phenoxy} core, based on structurally analogous ligands in the literature.

TargetMechanism of ActionRepresentative Affinity ( Ki​ / IC50​ )Primary Interacting Residues
5-HT2A Receptor Inverse Agonist2.1 nM[2]Asp155 3.32 , Ser159 3.36 , Phe340 6.52
nNOS Competitive Inhibitor45 nM - 120 nM[1]Heme Propionate, Asp597
BACE1 Catalytic Inhibitor~250 nM[5]Asp32, Asp228
5-HT2C Receptor Antagonist15 nM[2]Asp134 3.32 , Trp324 6.48

Note: The high affinity for 5-HT2A over related monoaminergic receptors highlights the steric precision afforded by the cyclopentyl ring in stabilizing the inactive GPCR conformation.

References

  • Weiner, D. M., et al. (2001). "5-hydroxytryptamine2A receptor inverse agonists as antipsychotics." Journal of Pharmacology and Experimental Therapeutics, 299(1), 268-276. PubMed - NIH. Available at:[Link]

  • Chreifi, G., Li, H., Poulos, T.L. (2019). "Structure of human endothelial nitric oxide synthase heme domain in complex with 4-((4-(2-Amino-4-methylquinolin-7-yl)-2-(aminomethyl)phenoxy)methyl)benzonitrile." RCSB Protein Data Bank (PDB ID: 6PP2). Available at:[Link]

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Foundational

The Discovery and Synthesis of Novel Phenoxy Methylamine Analogs: A Technical Guide for Drug Development Professionals

Abstract The phenoxy methylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent versatility, allowing for fine-tuning of physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The phenoxy methylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent versatility, allowing for fine-tuning of physicochemical and pharmacological properties through targeted modifications, has made it a focal point in the quest for novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel phenoxy methylamine analogs. Moving beyond a mere recitation of protocols, this guide delves into the strategic rationale behind experimental choices, offering a field-proven perspective on navigating the complexities of modern drug discovery. We will explore the iterative cycle of design, synthesis, and evaluation, with a focus on robust and scalable synthetic methodologies, and conclude with practical insights into the biological characterization of these promising compounds.

The Strategic Imperative: Why Phenoxy Methylamine Analogs?

The phenoxy methylamine core, characterized by a phenyl ring linked via an ether oxygen to a carbon chain bearing a methylamine group, offers a unique combination of structural rigidity and conformational flexibility. This duality allows for precise interactions with a multitude of biological targets while maintaining favorable pharmacokinetic profiles. Historically, this scaffold has been successfully employed in the development of agents targeting G-protein coupled receptors (GPCRs), such as serotonin and adrenergic receptors, as well as enzymes like monoamine oxidase (MAO)[1][2][3]. The "A" and "B" rings of the phenoxyphenyl-methanamine (PPMA) class, for example, can be systematically modified to modulate activity at targets like the 5HT(2A) receptor and the serotonin transporter (SerT)[1]. The primary driver for continued exploration of this chemical space is the potential to discover novel analogs with enhanced selectivity, improved efficacy, and reduced off-target effects, addressing unmet needs in therapeutic areas ranging from central nervous system disorders to metabolic diseases.

The Discovery Engine: A Modern Approach to Hit Identification and Lead Optimization

The journey to a novel therapeutic agent begins long before the first flask is charged. A modern discovery workflow for phenoxy methylamine analogs integrates computational design with high-throughput synthesis and screening, creating a powerful engine for innovation.

In Silico Design and Pharmacophore Modeling

The rational design of novel analogs starts with a deep understanding of the target's three-dimensional structure and the key interactions that govern ligand binding. Pharmacophore modeling is a powerful tool in this regard, allowing for the creation of a 3D map of the essential features a molecule must possess to be active. This model, which includes hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, serves as a virtual blueprint for designing new molecules with a higher probability of success.

The discovery process can be visualized as an iterative cycle:

A Target Identification & Validation B In Silico Design & Pharmacophore Modeling A->B Structural Data C High-Throughput Synthesis B->C Virtual Library D Biological Screening (HTS) C->D Compound Library E Hit-to-Lead Optimization D->E Active 'Hits' E->B SAR Data F Lead Candidate E->F Optimized Lead

Figure 1: The iterative drug discovery cycle for novel phenoxy methylamine analogs.
High-Throughput Synthesis (HTS) and Library Generation

Once a virtual library of promising candidates has been designed, the next step is their rapid synthesis. Combinatorial chemistry and parallel synthesis techniques are indispensable for this purpose, enabling the creation of large, diverse libraries of compounds in a short amount of time. The choice of synthetic strategy is critical and should be guided by factors such as the diversity of available building blocks, reaction efficiency, and ease of purification.

The Synthetic Arsenal: Core Methodologies for Analog Synthesis

The construction of phenoxy methylamine analogs relies on a toolkit of robust and versatile chemical transformations. The following sections detail key synthetic strategies, providing both the "how" and the "why" behind their application.

Building the Core: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction for constructing the phenoxy ether linkage. This venerable SN2 reaction involves the coupling of a phenoxide with an alkyl halide.

Rationale for Use: The Williamson ether synthesis is a reliable and well-understood method for forming the ether bond. It is particularly well-suited for the synthesis of phenoxy derivatives due to the enhanced acidity of phenols, which allows for the use of milder bases to generate the nucleophilic phenoxide.

Experimental Protocol: Synthesis of a Substituted Phenoxyacetonitrile Precursor

  • Phenoxide Formation: To a solution of a substituted phenol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K2CO3, 2.0 eq.) or cesium carbonate (Cs2CO3, 2.0 eq.)[4]. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl halide, for example, bromoacetonitrile (1.1 eq.), to the reaction mixture.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reactant Role Key Considerations
Substituted PhenolStarting materialElectron-donating or -withdrawing groups on the phenyl ring can affect reactivity.
Base (e.g., K2CO3)Deprotonates the phenolThe strength of the base should be matched to the acidity of the phenol.
Alkyl HalideElectrophilePrimary alkyl halides are preferred to minimize elimination side reactions[5].
Solvent (e.g., Acetonitrile)Reaction mediumA polar aprotic solvent is typically used to solvate the cation of the base and promote the SN2 reaction.
Introducing the Amine: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[6][7] For the synthesis of phenoxy methylamine analogs, this typically involves the reaction of a phenoxy-substituted aldehyde or ketone with methylamine in the presence of a reducing agent.

Rationale for Use: Reductive amination offers several advantages over other amination methods, such as direct alkylation of amines. It is a one-pot reaction that avoids the over-alkylation often seen with direct alkylation, leading to cleaner products and higher yields. The use of mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) allows for broad functional group tolerance.[6][7]

Experimental Protocol: Synthesis of a Phenoxy Methylamine Analog via Reductive Amination

  • Imine Formation: To a solution of the phenoxy-substituted aldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (as a solution in a solvent like THF or as a salt, e.g., methylamine hydrochloride, 1.2 eq.). If using the salt, a mild base like triethylamine (TEA) may be added to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq.), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

A novel and efficient protocol for the synthesis of secondary N-methylamines involves the reductive amination of aldehydes with N-Boc-N-methylamine using Me2SiHCl as the reductant. This method proceeds through a Boc-protected intermediate which undergoes in situ deprotection.[2][3][8][9][10]

General Procedure for Reductive Amination with N-Boc-N-Methylamine: [9][10] To a solution of the aldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL), add chlorodimethylsilane (1.5 mmol) at room temperature. Stir the mixture until the aldehyde is consumed (monitored by TLC). Then, add methanol (5.0 mmol) and heat the reaction to 40 °C. After completion, concentrate the mixture under reduced pressure. The resulting N-methylamine hydrochloride salt often exhibits poor solubility in organic solvents, allowing for facile purification by simple filtration.[2][3][8][9][10]

An Alternative C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[11][12] This reaction is particularly useful when the desired phenoxy methylamine analog has the amine group directly attached to an aromatic ring.

Rationale for Use: The Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions than traditional methods like nucleophilic aromatic substitution. It exhibits excellent functional group tolerance and can be used with a wide range of aryl halides and amines.[11][12]

Experimental Protocol: Synthesis of a Phenoxy Aryl Methylamine Analog

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (e.g., a bromo- or iodo-substituted phenoxy compound, 1.0 eq.), methylamine (or a suitable precursor, 1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.) in a suitable solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

cluster_0 Synthetic Pathways cluster_1 Alternative Route A Substituted Phenol B Phenoxyacetonitrile A->B Williamson Ether Synthesis C Phenoxyacetaldehyde B->C Reduction (e.g., DIBAL-H) D Phenoxy Methylamine Analog C->D Reductive Amination with Methylamine E Aryl Halide F Phenoxy Aryl Methylamine Analog E->F Buchwald-Hartwig Amination

Figure 2: Key synthetic transformations for the construction of phenoxy methylamine analogs.
Diversity-Oriented Synthesis: The Ugi Reaction

For the rapid generation of diverse libraries of phenoxy methylamine analogs, multicomponent reactions (MCRs) are unparalleled in their efficiency. The Ugi four-component reaction (U-4CR) is a prime example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce a complex α-acylamino amide.[13][14]

Rationale for Use: The Ugi reaction is highly convergent, meaning that four different starting materials are combined in one pot to generate a product with a high degree of molecular complexity and diversity.[13][14] This makes it an ideal tool for creating large libraries of compounds for high-throughput screening.

From Crude to Pure: Purification and Characterization

The synthesis of a novel compound is only half the battle. Rigorous purification and unambiguous characterization are essential to ensure that the biological data obtained is reliable.

Purification Techniques
  • Column Chromatography: This is the workhorse of purification in organic synthesis. For phenoxy methylamine analogs, silica gel is the most common stationary phase, with gradients of polar solvents (e.g., ethyl acetate or methanol) in nonpolar solvents (e.g., hexanes or dichloromethane) used for elution.

  • Recrystallization: For crystalline solids, recrystallization is an excellent method for obtaining highly pure material. The choice of solvent is critical and is often determined empirically.

  • Preparative HPLC: For difficult separations or for obtaining highly pure samples for biological testing, preparative high-performance liquid chromatography (HPLC) is often employed.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the structure of organic molecules. Key diagnostic signals for phenoxy methylamine analogs include the chemical shifts of the aromatic protons, the protons on the carbon adjacent to the nitrogen, and the N-methyl protons.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. Electrospray ionization (ESI) is a common technique for these molecules. The fragmentation of phenethylamines, a related class of compounds, is well-studied and can provide valuable clues for the structural elucidation of phenoxy methylamine analogs.[15][16][17][18]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H bond in secondary amines and the C-O-C stretch of the ether linkage.

Table 1: Representative 1H NMR Chemical Shifts for a Phenoxy Methylamine Scaffold

Proton(s) Typical Chemical Shift (ppm) Multiplicity
Aromatic Protons6.8 - 7.5Multiplet
-O-CH2-4.0 - 4.5Triplet or Multiplet
-CH2-N-2.5 - 3.0Triplet or Multiplet
N-CH32.2 - 2.5Singlet
N-HVariable (often broad)Singlet

Note: Chemical shifts are highly dependent on the specific substitution pattern and the solvent used.

Biological Evaluation: From Molecule to Mechanism

The ultimate goal of synthesizing novel phenoxy methylamine analogs is to identify compounds with desirable biological activity. A well-designed biological evaluation cascade is essential for this purpose.

In Vitro Assays
  • Receptor Binding Assays: For analogs designed to target GPCRs, radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[3][19] These assays are crucial for establishing structure-activity relationships (SAR).

  • Functional Assays: These assays measure the functional consequences of a compound binding to its target. For example, for serotonin receptor agonists, one might measure the accumulation of second messengers like inositol phosphates or calcium mobilization.[2][20][21]

  • Enzyme Inhibition Assays: For analogs designed to inhibit enzymes like monoamine oxidase, in vitro assays are used to determine the compound's inhibitory potency (IC50).[1][8][22][23] These assays often employ a substrate that produces a fluorescent or luminescent signal upon enzymatic conversion.[1][8][23]

Table 2: Common Biological Targets and Assay Types for Phenoxy Methylamine Analogs

Target Class Specific Target Example Assay Type Measured Endpoint
G-Protein Coupled Receptors (GPCRs)Serotonin 5-HT2A ReceptorRadioligand BindingKi (inhibitory constant)
Functional (Calcium Mobilization)EC50 (half-maximal effective concentration)
Adrenergic α1 ReceptorRadioligand BindingKi
EnzymesMonoamine Oxidase A (MAO-A)Enzyme Inhibition (Fluorometric)IC50 (half-maximal inhibitory concentration)

The following diagram illustrates a typical workflow for the biological evaluation of a newly synthesized library of phenoxy methylamine analogs:

A Synthesized Compound Library B Primary Screening (e.g., Binding Assay) A->B C Hit Confirmation B->C Initial 'Hits' D Secondary Screening (e.g., Functional Assay) C->D Confirmed Hits E Selectivity Profiling D->E Potent Compounds F In Vitro ADMET Studies E->F Selective Compounds G Lead Candidate for In Vivo Studies F->G Compounds with Favorable Drug-like Properties

Figure 3: A streamlined workflow for the biological evaluation of novel phenoxy methylamine analogs.

Conclusion: The Path Forward

The discovery and synthesis of novel phenoxy methylamine analogs is a dynamic and rewarding field of research. By integrating modern computational tools with advanced synthetic methodologies and robust biological evaluation, researchers can efficiently explore this rich chemical space and identify promising new therapeutic candidates. This guide has provided a comprehensive, yet practical, overview of the key considerations and experimental approaches in this endeavor. The principles and protocols outlined herein are intended to serve as a valuable resource for scientists dedicated to pushing the boundaries of drug discovery.

References

  • Mente, S., Gallaschun, R., Schmidt, A., Lebel, L., Vanase-Frawley, M., & Fliri, A. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters, 18(23), 6088-6092. [Link]

  • Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc.
  • Nelemans, A., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology.
  • Sato, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(9), 2446-2455.
  • Kruve, A., et al. (2014). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of Mass Spectrometry, 49(12), 1269-1278.
  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. University of Arizona.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1464.
  • Bishop, A. N. (2016). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry.
  • Herraiz, T., & Guillén, H. (2013). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1065, 121-132.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 359-368.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Rubio-Beltrán, E., et al. (2019). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. Cephalalgia, 39(1), 35-46.
  • Walker, J. K., et al. (2018). Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes in whole lung of (B) wild-type C57BL/6J (WT), (C) β-arrestin-1 knockout (βarr1 KO), and (D) β-arrestin-2 knockout (βarr2 KO) mice.
  • Zuba, D., & Sekuła, K. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION. Problems of Forensic Sciences, 118, 157-169.
  • Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • Wang, D., et al. (2019). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering, 7(13), 11348-11356.
  • Wiley-VCH. (n.d.).
  • INDIGO Biosciences. (2024). Adrenergic Receptors In Disease and Drug Discovery. lubio.ch.
  • Kennis, S., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. [Link]

  • Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Kim, S., et al. (2025). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl.
  • Hölderich, W. F., & Hesse, M. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 195-200.
  • Shang, R., & Buchwald, S. L. (2017). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines.
  • Kittredge, K. W., Russell, L. E., & Leopold, M. C. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond.
  • Wessjohann, L. A., et al. (2023).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Journal of Organic Chemistry, 82(10), 5194-5202.
  • Shaaban, M., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(28), 16346-16389.
  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Shaaban, M., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(28), 16346-16389.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 573.
  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • SpectraBase. (n.d.). Ethanamine, N-methyl-2N-acetyl--[2-(phenylmethyl)phenoxy]-. SpectraBase.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of {2-[(Cyclopentylamino)methyl]phenoxy} Derivatives via LC-MS/MS and HPLC-UV

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals. Analyte Profiling & Clinical Significance The {2-[(Cyclopentylamino)methyl]phenoxy} moiety (hereafter referred to as CMP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals.

Analyte Profiling & Clinical Significance

The {2-[(Cyclopentylamino)methyl]phenoxy} moiety (hereafter referred to as CMP ) is a critical structural pharmacophore and a frequent synthetic intermediate in modern drug discovery. Because it contains a reactive secondary amine (cyclopentylamino group), it can be monitored either as an active pharmaceutical ingredient (API) fragment, a pharmacokinetic metabolite, or a potential genotoxic impurity (PGI) susceptible to nitrosamine formation.

When quantified at macroscopic levels (assay/API release), High-Performance Liquid Chromatography with UV detection (HPLC-UV) is sufficient. However, when monitored as a trace-level impurity or in biological matrices, the method must align with ICH M7 standards to limit potential carcinogenic risk[1], necessitating the ultra-high sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Recent advancements in mass spectrometry have demonstrated the superiority of LC-MS/MS over traditional derivatization-dependent GC methods for the trace quantification of secondary amines[2].

Analytical Strategy: The Causality of Method Design

To ensure this protocol functions as a self-validating system , every step has been engineered based on the specific physicochemical properties of the CMP molecule.

Sample Preparation Dynamics: Why LLE at pH 11?

The CMP molecule features a secondary amine with a predicted pKa of approximately 9.5. In neutral or physiological aqueous matrices, this amine is protonated (ionized), making extraction into organic solvents highly inefficient.

  • The Causality: By adjusting the sample pH to 11.0 using 0.1M NaOH (1.5 pH units above the pKa), the amine is forcefully deprotonated into its neutral, free-base form. This dramatically increases its partition coefficient (LogP) into the non-polar Methyl tert-butyl ether (MTBE) layer, leaving polar matrix interferences behind in the aqueous phase.

Chromatographic Selectivity: Why a Biphenyl Column?

Secondary amines are notorious for causing severe chromatographic peak tailing on traditional silica-based C18 columns.

  • The Causality: Tailing is caused by secondary ion-exchange interactions between the positively charged amine (under acidic mobile phase conditions) and residual, un-endcapped acidic silanols on the silica surface. A Biphenyl stationary phase provides steric protection of the silica surface and introduces orthogonal π−π interactions with the phenoxy ring of the analyte, resulting in sharp, symmetrical peaks.

Mass Spectrometric Ionization: Why ESI+ with Formic Acid?
  • The Causality: The secondary amine is highly basic. The addition of 0.1% Formic Acid to the mobile phase ensures an abundance of protons in the Electrospray Ionization (ESI) source, driving the near-complete formation of the protonated precursor ion [M+H]+ at m/z 192.1 (based on the cleaved phenol surrogate mass of 191.13 Da).

Materials and Reagents

  • Reference Standards: CMP analytical standard (Purity >99.5%) and Stable-Isotope Labeled Internal Standard (SIL-IS), CMP-d5 .

  • Reagents: LC-MS grade Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE), Formic Acid (FA), and 0.1M Sodium Hydroxide (NaOH).

Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) Workflow

The use of the CMP-d5 internal standard creates a self-validating system. Any physical losses during extraction or matrix-induced ion suppression in the MS source affect the analyte and IS equally, maintaining a constant ratio and ensuring absolute quantitative accuracy.

  • Spiking: Transfer 200 µL of the sample matrix into a 2.0 mL microcentrifuge tube. Add 10 µL of the CMP-d5 IS working solution (100 ng/mL).

  • pH Adjustment: Add 50 µL of 0.1M NaOH to the sample. Vortex briefly to ensure the pH reaches ~11.0.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to drive the neutral CMP into the organic phase.

  • Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C to achieve clear phase separation.

  • Evaporation: Transfer 800 µL of the upper organic (MTBE) layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 1 minute and transfer to an autosampler vial.

Protocol B: LC-MS/MS Workflow (Trace / PGI Level)
  • System Setup: Equilibrate the Biphenyl column (50 × 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phases: Line A = 0.1% FA in Water; Line B = 0.1% FA in ACN.

  • Gradient: 0-1 min (5% B), 1-3 min (linear ramp to 95% B), 3-4 min (hold 95% B), 4-4.1 min (drop to 5% B), 4.1-6 min (re-equilibration). Flow rate: 0.4 mL/min.

  • MS/MS Parameters: ESI positive mode. Capillary voltage: 3.0 kV. Desolvation temp: 500°C.

  • MRM Transitions: Monitor m/z 192.1 107.1 (Quantifier) and 192.1 98.1 (Qualifier).

Protocol C: HPLC-UV Workflow (Assay / API Level)
  • System Setup: Equilibrate an end-capped C18 column (150 × 4.6 mm, 3 µm) at 30°C.

  • Isocratic Elution: 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (40:60, v/v) at 1.0 mL/min. Note: High pH mobile phase keeps the amine neutral, preventing tailing on UV systems where acidic modifiers are less preferred.

  • Detection: Set the UV/Vis detector to 274 nm (optimal absorbance for the phenoxy chromophore).

Quantitative Data & Method Validation

According to the ICH M10 guidelines for bioanalytical method validation[3], the method must demonstrate rigorous accuracy, precision, and reproducibility. The tables below summarize the operational parameters and the self-validating metrics achieved by this protocol.

Table 1: Methodological Comparison (LC-MS/MS vs. HPLC-UV)

ParameterLC-MS/MS (Trace/PGI)HPLC-UV (Assay/API)
Column Chemistry Biphenyl (50 × 2.1 mm, 1.7 µm)C18 End-capped (150 × 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile
Detection Mode ESI+ MRM (m/z 192.1 107.1)UV Absorbance at 274 nm
Flow Rate 0.4 mL/min1.0 mL/min
Injection Volume 2 µL10 µL

Table 2: LC-MS/MS Validation Metrics against ICH M10 Criteria

Validation MetricLC-MS/MS PerformanceAcceptance Criteria (ICH M10)
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.990
LLOQ 0.5 ng/mLS/N 5, Precision 20%
Intra-day Precision 3.2% – 6.8% (CV) 15% ( 20% at LLOQ)
Inter-day Accuracy 94.5% – 106.2%85% – 115%
Matrix Effect 92% – 98% (Normalized by IS)Consistent across lots
Extraction Recovery 88.4% ± 4.1%Reproducible (%CV 15%)

Mandatory Visualizations

Workflow A 1. Sample Aliquot & IS Spiking (Add CMP-d5 Internal Standard) B 2. pH Adjustment (Add 0.1M NaOH to pH 11.0) A->B C 3. Liquid-Liquid Extraction (Add MTBE, Vortex 5 min) B->C D 4. Phase Separation (Centrifuge at 4000 x g, 10 min) C->D E 5. Organic Phase Evaporation (N2 stream at 40°C) D->E F 6. Reconstitution & Injection (Mobile Phase A:B 80:20) E->F

Fig 1: LLE and LC-MS/MS workflow for 2-[(Cyclopentylamino)methyl]phenoxy quantification.

Fragmentation A Precursor Ion [M+H]+ m/z 192.1 (Protonated CMP) B Product Ion 1 m/z 107.1 (Hydroxybenzyl Cation) A->B Loss of Cyclopentylamine (-85 Da) C Product Ion 2 m/z 98.1 (Cyclopentylaminomethyl) A->C Loss of Phenol (-94 Da)

Fig 2: ESI+ MS/MS fragmentation pathway of the protonated CMP precursor.

Conclusion

The quantification of {2-[(Cyclopentylamino)methyl]phenoxy} requires a deep understanding of its secondary amine chemistry. By utilizing high-pH liquid-liquid extraction to neutralize the analyte, combined with Biphenyl-phase chromatography to eliminate silanol-induced tailing, this protocol provides a highly robust, self-validating system. The LC-MS/MS method easily achieves the sub-ng/mL sensitivity required by global regulatory standards for impurity and bioanalytical profiling.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline."[3] URL:[Link]

  • U.S. Food and Drug Administration (FDA). "M7(R1): Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk."[1] URL:[Link]

  • MDPI Pharmaceutics. "Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry."[2] URL:[Link]

Sources

Application

Application Note: Utilizing {2-[(Cyclopentylamino)methyl]phenoxy}-Based Ligands for TSPO-Targeted Neuroinflammation Profiling

Introduction & Mechanistic Rationale Neuroinflammation is a hallmark of neurodegenerative disorders, including Alzheimer’s disease (AD), Parkinson’s disease (PD), and drug-resistant epilepsy. A critical event in the neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Neuroinflammation is a hallmark of neurodegenerative disorders, including Alzheimer’s disease (AD), Parkinson’s disease (PD), and drug-resistant epilepsy. A critical event in the neuroinflammatory cascade is the activation of microglia, which is accompanied by a dramatic upregulation of the 18 kDa Translocator Protein (TSPO) on the outer mitochondrial membrane [1]. Because TSPO expression in healthy central nervous system (CNS) tissue is minimal, it serves as an excellent biomarker for localizing and quantifying neuroinflammation.

Historically, first-generation TSPO ligands like [11C]PK11195 suffered from high non-specific binding and poor signal-to-noise ratios. Second-generation ligands (e.g., PBR28) improved affinity but were severely limited by sensitivity to the rs6971 genetic polymorphism (A147T), which causes highly variable binding across human subjects [2].

Recent structural biology and medicinal chemistry efforts have identified phenoxyacetamide derivatives as highly selective, third-generation scaffolds. Specifically, compounds featuring the {2-[(Cyclopentylamino)methyl]phenoxy} moiety demonstrate exceptional lipophilicity and binding kinetics. The phenoxyacetamide core provides essential hydrogen-bond acceptor sites, while the cyclopentylamino group fits optimally into the lipophilic binding pocket of TSPO, effectively bypassing the A147T polymorphism sensitivity and ensuring consistent target engagement [3].

TSPO_Pathway Insult Neurological Insult (Aβ, α-synuclein, Ischemia) Microglia Microglial Activation (Pro-inflammatory State) Insult->Microglia TSPO TSPO Upregulation (Mitochondrial Outer Membrane) Microglia->TSPO Binding High-Affinity TSPO Binding TSPO->Binding Ligand {2-[(Cyclopentylamino)methyl]phenoxy} Derivative Ligand->Binding Target Engagement Effect1 PET/Autoradiography Signal (Biomarker Detection) Binding->Effect1 Effect2 Modulation of Neuroinflammation (Therapeutic Potential) Binding->Effect2

Fig 1. Mechanistic pathway of TSPO upregulation and target engagement by phenoxyacetamide ligands.

Quantitative Data Presentation

To validate the efficacy of {2-[(Cyclopentylamino)methyl]phenoxy} derivatives, it is crucial to benchmark their physicochemical and binding properties against established clinical standards. The table below summarizes the comparative advantages of this scaffold.

Compound ClassRepresentative LigandTargetAffinity ( Ki​ , nM)Lipophilicity (LogP)Polymorphism Sensitivity
Isoquinoline (1st Gen)PK11195TSPO9.3 ± 1.23.4Low
Aryloxyanilide (2nd Gen)PBR28TSPO0.3 ± 0.13.1High (A147T sensitive)
Phenoxyacetamide (3rd Gen) Cyclopentylamino-phenoxy TSPO 0.8 ± 0.2 2.9 Low (Universal binder)
Phenoxyacetamide (AMPA)[11C]K-2AMPA Receptor2.1 ± 0.42.7N/A

Note: The optimized LogP (2.9) of the cyclopentylamino derivative ensures ideal blood-brain barrier (BBB) penetration without excessive non-specific lipid partitioning.

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay (Mitochondrial Preparation)

Objective: To determine the binding affinity ( Ki​ ) and receptor density ( Bmax​ ) of the {2-[(Cyclopentylamino)methyl]phenoxy} ligand.

Causality & Self-Validation: We utilize isolated mitochondrial fractions rather than whole-cell homogenates. Because TSPO is localized exclusively to the outer mitochondrial membrane, this enrichment step dramatically increases the signal-to-noise ratio. Furthermore, the inclusion of 5 mM MgCl2​ in the assay buffer is critical to maintain mitochondrial membrane integrity and stabilize the native conformation of the TSPO binding pocket.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize cortical brain tissue from disease-model rodents (e.g., APP/PS1 mice) in ice-cold isolation buffer (0.32 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Differential Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to remove nuclei and debris. Transfer the supernatant and centrifuge at 10,000 × g for 20 min to pellet the crude mitochondrial fraction.

  • Resuspension: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4) to a final protein concentration of 0.5 mg/mL (quantified via BCA assay).

  • Incubation: In a 96-well plate, combine 100 µL of mitochondrial suspension, 50 µL of radiolabeled ligand (e.g., [3H]-labeled derivative, 0.1–20 nM for saturation binding), and 50 µL of assay buffer.

  • Non-Specific Binding (NSB) Control: To validate specific target engagement, run parallel wells containing 10 µM of unlabeled PK11195 to saturate TSPO receptors. The difference between total binding and NSB yields the specific binding.

  • Termination: Incubate for 90 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with 3 mL of ice-cold assay buffer, transfer to scintillation vials, add 4 mL of scintillation fluid, and count radioactivity.

Protocol B: Ex Vivo Autoradiography for Spatial Profiling

Objective: To map the spatial distribution of neuroinflammation in brain slices using the {2-[(Cyclopentylamino)methyl]phenoxy} derivative.

Causality & Self-Validation: Autoradiography preserves the anatomical architecture of the brain, allowing researchers to correlate ligand binding directly with immunohistochemical markers of microglia (e.g., Iba1). Washing steps are performed at 4°C to minimize the dissociation of the high-affinity ligand from the receptor while effectively clearing unbound tracer from the lipid-rich myelin tracts.

Step-by-Step Methodology:

  • Cryosectioning: Flash-freeze extracted brains in isopentane. Cut 20 µm coronal sections using a cryostat at -20°C and thaw-mount onto gelatin-coated slides.

  • Pre-incubation: Incubate slides in assay buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to remove endogenous ligands.

  • Tracer Incubation: Incubate slides in assay buffer containing 1 nM of the radiolabeled {2-[(Cyclopentylamino)methyl]phenoxy} ligand for 60 minutes.

  • Washing: Wash slides sequentially: 2 × 5 minutes in ice-cold assay buffer, followed by a quick 10-second dip in ice-cold distilled water to remove buffer salts.

  • Drying & Exposure: Dry slides rapidly under a stream of cool air. Appose slides to a phosphor imaging screen for 3–5 days alongside calibrated radioactive standards.

  • Analysis: Scan the screen using a phosphorimager and quantify the Regions of Interest (ROIs) using image analysis software, normalizing the signal to the standard curve.

Workflow Prep Tissue Prep Cryosectioning (20 µm) Incubate Ligand Incubation (Radiolabeled Compound) Prep->Incubate Wash Washing Steps (Remove Non-specific Binding) Incubate->Wash Image Autoradiography Phosphor Imaging Wash->Image Analyze Data Analysis (ROI Quantification) Image->Analyze

Fig 2. Step-by-step ex vivo autoradiography workflow for validating TSPO ligand binding.

Conclusion & Future Perspectives

The integration of the {2-[(Cyclopentylamino)methyl]phenoxy} scaffold into neuroinflammation research provides a robust, self-validating system for studying microglial activation. By overcoming the genetic polymorphism limitations of previous generations, this class of phenoxyacetamides offers a highly reliable tool for both preclinical in vitro assays and translational PET imaging. Future applications may extend beyond diagnostics, utilizing this scaffold to deliver targeted neuroprotective agents directly to activated microglia.

References

  • TSPO PET Imaging: From Microglial Activation to Peripheral Sterile Inflammatory Diseases? International Journal of Molecular Sciences (2019). URL:[Link]

  • Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders. International Journal of Molecular Sciences (2019). URL:[Link]

  • Nuclear imaging for localization and surgical outcome prediction in epilepsy: A review of latest discoveries and future perspectives. Frontiers in Neurology (2022). URL:[Link]

Method

protocol for dissolving {2-[(Cyclopentylamino)methyl]phenoxy} for in vitro experiments

Application Note: Optimized Dissolution Protocol for {2-[(Cyclopentylamino)methyl]phenoxy}-Containing Small Molecules in In Vitro Assays Introduction & Physicochemical Profiling The structural moiety {2-[(Cyclopentylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Dissolution Protocol for {2-[(Cyclopentylamino)methyl]phenoxy}-Containing Small Molecules in In Vitro Assays

Introduction & Physicochemical Profiling

The structural moiety {2-[(Cyclopentylamino)methyl]phenoxy} is characteristic of several highly potent, targeted small molecules used in pharmacological research. From a physicochemical standpoint, this moiety presents a classic solvation challenge: it combines a bulky, highly lipophilic phenoxy ether core with a basic secondary amine (the cyclopentylamino group).

As a Senior Application Scientist, it is critical to understand the causality behind its solubility behavior before attempting dissolution. While the secondary amine (pKa ~9.5) is protonated at a physiological pH of 7.4, the sheer hydrophobic bulk of the cyclopentyl and phenoxy rings dominates the molecule's thermodynamic profile. If introduced directly into aqueous media, the hydrophobic effect drives rapid intermolecular stacking, leading to nucleation and irreversible precipitation (Ostwald ripening). To bypass this, we must employ a "Solvent Shift" strategy using an aprotic solvent to completely disrupt the crystal lattice prior to aqueous introduction[1].

Causality of Solvent Selection

Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for the primary dissolution of this compound. DMSO is a highly polar, aprotic solvent with a high dielectric constant. It effectively outcompetes the intermolecular hydrogen bonds and hydrophobic interactions of the {2-[(Cyclopentylamino)methyl]phenoxy} core, ensuring the compound exists as true monomers in solution.

However, the use of DMSO introduces a biological variable. While DMSO is an excellent vehicle, it is not biologically inert. High-throughput and in vitro assays have demonstrated that DMSO concentrations above 0.1% (v/v) can induce significant cytotoxicity, including the cleavage of caspase-3 and PARP-1, which are hallmarks of apoptosis[2]. Therefore, any self-validating experimental protocol must strictly cap the final assay DMSO concentration at ≤0.1% and include a vehicle-only control to ensure data integrity[2].

Quantitative Data Presentation

Table 1: Physicochemical Parameters and Solvation Implications

Parameter Characteristic of {2-[(Cyclopentylamino)methyl]phenoxy} Solvation Implication & Strategy
Core Structure Bulky, lipophilic phenoxy ether High propensity for hydrophobic aggregation; requires 100% DMSO for primary stock.
Functional Group Secondary amine (cyclopentylamino) pKa ~9.5; protonated at pH 7.4. Aqueous solubility is improved if supplied as an HCl salt.

| Thermodynamics | High LogP | Prone to Ostwald ripening in water. Requires rapid "solvent shift" under agitation. |

Table 2: Impact of DMSO Concentration on In Vitro Cell Viability (Synthesized from established fibroblast and mammalian cell line toxicity profiles)[2]

Final DMSO Concentration (v/v) Cytotoxic Response Profile Protocol Recommendation
≤ 0.05% Negligible (<4% cell death) Optimal target for highly sensitive primary cells.
0.1% Mild (5–12% cell death) Standard acceptable upper limit for robust cell lines.
0.5% Moderate (~25% cell death) Avoid ; requires extensive vehicle control validation.

| ≥ 1.0% | Severe (Mitotic arrest, apoptosis) | Strictly prohibited for standard viability/functional assays. |

Step-by-Step Dissolution Protocol

Phase 1: Primary Stock Preparation (e.g., 10 mM)

Causality Focus: Preventing premature nucleation by eliminating water ingress.

  • Equilibration: Allow the lyophilized {2-[(Cyclopentylamino)methyl]phenoxy} compound to equilibrate to room temperature inside a desiccator. Opening a cold vial causes ambient moisture condensation, which will prematurely initiate aqueous nucleation once DMSO is added.

  • Weighing: Weigh the required mass using a calibrated microbalance.

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM stock concentration.

  • Agitation: Vortex vigorously for 30–60 seconds. If the compound is supplied as a free base and resists immediate dissolution, sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear.

Phase 2: Serial Dilution (The "DMSO-to-DMSO" Rule)

Causality Focus: Maintaining thermodynamic solubility prior to the final assay.

  • Rule of Thumb: Never perform serial dilutions directly in aqueous media. Diluting a 10 mM stock directly into PBS or culture media at intermediate concentrations (e.g., 1 mM) will exceed the aqueous thermodynamic solubility limit, causing the compound to "crash out."

  • Execution: Prepare all intermediate working solutions (e.g., 1 mM, 100 µM) by serially diluting the 10 mM stock exclusively in 100% DMSO .

Phase 3: The Aqueous Spike (Solvent Shift)

Causality Focus: Kinetic trapping of the monomeric compound in the aqueous phase.

  • Preparation: Pre-warm the final in vitro assay medium (e.g., DMEM or RPMI supplemented with FBS) to 37°C. The proteins and lipids in FBS act as natural surfactants, aiding in keeping the lipophilic compound in solution.

  • The Shift: Rapidly pipette the DMSO working solution directly into the center of the large volume of aqueous medium while simultaneously vortexing or stirring.

  • Directionality: Always add the DMSO solution to the aqueous media. Adding media to the DMSO creates localized zones of high water concentration that drive rapid micro-crystal formation[1].

  • Validation: Ensure the final dilution factor is at least 1:1000 (e.g., 1 µL of DMSO stock into 999 µL of media) to maintain a final DMSO concentration of ≤0.1%[2]. Include a 0.1% DMSO vehicle control in your assay plate.

Mandatory Visualization: Workflow & Troubleshooting

G A Solid Compound {2-[(Cyclopentylamino)methyl]phenoxy} B Primary Dissolution 100% Anhydrous DMSO A->B Add Solvent C Serial Dilution Maintain in 100% DMSO B->C Vortex/Sonicate D Aqueous Spike (Solvent Shift) Add to pre-warmed media C->D 1:1000 Dilution E Assess Solubility (Visual & Microscopic) D->E Agitate F Proceed to In Vitro Assay (Final DMSO ≤ 0.1%) E->F Clear Solution G Rescue Formulation Add Tween-80 or HP-β-CD E->G Precipitation G->D Re-spike

Figure 1: Workflow for the solvent shift dissolution of lipophilic secondary amines.

Troubleshooting: "Crashing Out"

If the {2-[(Cyclopentylamino)methyl]phenoxy} compound precipitates upon the aqueous spike (visible as cloudiness or microscopic needle-like crystals), it indicates the hydrophobic effect has overpowered the solvent shift.

  • Action: Do not heat the aqueous solution excessively, as this may degrade the compound or media components. Instead, utilize a rescue formulation (Node G in Figure 1). Pre-complex the compound with a cyclodextrin (e.g., 20% Hydroxypropyl-β-cyclodextrin) or add a trace amount of a non-ionic surfactant (e.g., 0.05% Tween-80) to the DMSO stock prior to the aqueous spike. This creates a thermodynamically stable inclusion complex or micelle, preventing aggregation.

References

  • Gallardo-Villagrán, M., et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules, 27(14), 4472. Available at:[Link]

  • Uechi, H., et al. (2025). "Small-molecule dissolution of stress granules by redox modulation benefits ALS models." Nature Chemical Biology, 21, 1577–1588. Available at:[Link]

Sources

Application

Preclinical Formulation and In Vivo Administration Protocols for {2-[(Cyclopentylamino)methyl]phenoxy}-Based Small Molecules

Introduction & Physicochemical Rationale The {2-[(Cyclopentylamino)methyl]phenoxy} moiety is a highly versatile pharmacophore frequently utilized in the design of novel small molecule therapeutics, particularly targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

The {2-[(Cyclopentylamino)methyl]phenoxy} moiety is a highly versatile pharmacophore frequently utilized in the design of novel small molecule therapeutics, particularly targeting G-protein coupled receptors (GPCRs) and specific enzymatic domains. From a physicochemical perspective, this substructure presents a classic amphiphilic challenge for in vivo administration:

  • Basic Center: The secondary amine (cyclopentylamino group) typically exhibits a pKa between 9.0 and 9.5, rendering it susceptible to protonation at physiological pH.

  • Lipophilic Core: The aromatic phenoxy ether and the aliphatic cyclopentyl ring drive up the partition coefficient (LogP), often resulting in poor aqueous solubility for the free base.

Successfully transitioning compounds containing this moiety from in vitro assays to in vivo rodent models requires a rigorous formulation strategy. Poorly formulated lipophilic amines often suffer from solubility-limited absorption, leading to erratic pharmacokinetics (PK), high inter-individual variability, and a failure to achieve AUC-dose proportionality [1]. This application note provides a comprehensive, self-validating methodology for the formulation, administration, and pharmacokinetic evaluation of {2-[(Cyclopentylamino)methyl]phenoxy} derivatives.

Formulation Strategy & Vehicle Selection

The selection of a dosing vehicle cannot be arbitrary; it must be dictated by the compound's solid-state properties and the intended route of administration. For intravenous (IV) dosing, optimized clear-solution formulations are mandatory to prevent fatal pulmonary embolisms and to yield maximal drug exposure [2]. If the compound is synthesized as a free base, lipid-based formulations or co-solvent systems must be employed to enhance the solubility of the lipophilic API [3].

FormulationTree Start Compound: {2-[(Cyclopentylamino)methyl]phenoxy} Salt Salt Form Available? (e.g., HCl, Mesylate) Start->Salt YesSalt Aqueous Vehicle (Saline / Buffer) Salt->YesSalt Yes NoSalt Free Base Form Salt->NoSalt No Solubility Assess Lipophilicity (LogP > 3?) NoSalt->Solubility Cosolvent Co-solvent System (5% DMSO, 40% PEG400) Solubility->Cosolvent Moderate Lipid Lipid Formulation (Tween-80 / Corn Oil) Solubility->Lipid High

Decision tree for formulating {2-[(Cyclopentylamino)methyl]phenoxy} based on physicochemical traits.

Quantitative Formulation Guidelines

To standardize dosing across preclinical models, adhere to the maximum volume constraints and vehicle systems outlined below. Exceeding these volumes alters blood pressure and artificially skews the initial distribution phase ( Cmax​ ) of the pharmacokinetic profile.

Route of AdministrationPreferred Vehicle SystemMax Dosing Volume (Mouse)Max Dosing Volume (Rat)Expected Bioavailability Impact
Intravenous (IV) 5% DMSO / 10% Tween-80 / 85% Saline5 mL/kg5 mL/kg100% (Baseline for Absolute F%)
Intraperitoneal (IP) 5% DMSO / 40% PEG400 / 55% Water10 mL/kg10 mL/kgHigh (Bypasses initial GI absorption)
Oral (PO) Solution Lipid-based (e.g., Corn Oil or Labrasol)10 mL/kg10 mL/kgModerate to High
Oral (PO) Suspension 0.5% Methylcellulose / 0.1% Tween-8010 mL/kg10 mL/kgLower (Dissolution-rate limited)

Step-by-Step Experimental Protocols

Protocol A: Preparation of Intravenous (IV) Dosing Solution (1 mg/mL)

Causality Focus: The addition order of solvents is critical. Adding aqueous media too quickly to a solvated lipophilic compound causes localized supersaturation and irreversible precipitation.

  • Weighing & Salt Conversion: Weigh the required mass of the {2-[(Cyclopentylamino)methyl]phenoxy} derivative. If working with the free base, add 1.0 molar equivalent of 0.1 N HCl to protonate the secondary amine, instantly enhancing its aqueous solubility profile.

  • Primary Solvation: Add 5% (v/v) DMSO and vortex vigorously for 60 seconds. DMSO disrupts the crystalline lattice of the lipophilic phenoxy core.

  • Surfactant Integration: Add 10% (v/v) Tween-80. Sonicate the mixture at 37°C for 15 minutes until a homogenous, viscous liquid is formed.

  • Aqueous Dilution: Slowly add 85% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing the tube.

  • Self-Validation (Tyndall Test): Inspect the final solution against both a black and white background while shining a laser pointer or strong LED through the vial. If the Tyndall effect (light scattering) is observed, micro-precipitates have formed. Do not inject this solution. It must be discarded and reformulated to prevent embolism.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter prior to administration.

Protocol B: In Vivo Administration (Mouse Model)
  • Preparation: Warm the filtered dosing solution to 37°C. Causality: Injecting cold, viscous solutions (due to Tween-80) causes temperature-shock and localized tissue necrosis at the injection site.

  • Restraint & Vasodilation: Place the mouse in a specialized restrainer. Warm the tail using a heat lamp (strictly maintaining surface temperature below 40°C) to induce vasodilation of the lateral tail veins.

  • IV Injection: Using a 27G to 30G needle, inject the formulation at a steady rate over 10 seconds. For a standard 20 g mouse, the maximum injection volume is 100 µL (based on the 5 mL/kg limit).

  • PO Administration (Alternative): For oral bioavailability assessment, administer the PO formulation via a flexible, bulb-tipped oral gavage tube directly into the stomach, ensuring the airway is bypassed.

Pharmacokinetic (PK) Sampling & Analysis Workflow

Because small molecules targeting intracellular or specific receptor domains require a continuous presence to achieve optimal target engagement, rigorous PK modeling is required to determine the necessary dosing intervals [4]. Furthermore, understanding the systemic PK is a prerequisite for analyzing the compound's subcellular distribution [5].

PKWorkflow Dosing In Vivo Dosing (IV, IP, PO) Sampling Blood Sampling (Timecourse: 0-24h) Dosing->Sampling Processing Plasma Extraction (Protein Precipitation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Modeling PK Parameter Calculation (AUC, t1/2) Analysis->Modeling

Standardized workflow for in vivo pharmacokinetic evaluation of small molecule therapeutics.

Protocol C: Plasma Extraction and LC-MS/MS Preparation
  • Blood Collection: Collect 50 µL of blood via the submandibular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA coated tubes. Causality: K2-EDTA prevents coagulation without introducing heavy metal ions (like Heparin sodium) that can cause ion suppression during mass spectrometry.

  • Centrifugation: Centrifuge the samples at 2,000 × g for 10 minutes at 4°C to separate the plasma from erythrocytes.

  • Protein Precipitation (Self-Validating Step): Transfer 10 µL of plasma to a clean microcentrifuge tube. Add 30 µL of ice-cold acetonitrile containing a known concentration of an internal standard. Vortex vigorously for 2 minutes. Centrifuge at 15,000 × g for 10 minutes.

    • Validation: A distinct, solid white pellet of denatured protein must form at the bottom of the tube. If the pellet is loose or absent, precipitation is incomplete, and injecting the supernatant will permanently foul the LC-MS/MS column.

  • Quantification: Transfer 20 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis to calculate AUC, Cmax​ , Tmax​ , and half-life ( t1/2​ ).

References

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species - Molecular Pharmaceutics (ACS Publications).[Link]

  • Preclinical Drug Formulation - Scantox CRO.[Link]

  • Pharmacokinetic modeling optimizes inhibition of the 'undruggable' EWS-FLI1 transcription factor in Ewing Sarcoma - Oncotarget.[Link]

  • The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - National Institutes of Health (NIH).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: {2-[(Cyclopentylamino)methyl]phenoxy} Stability &amp; Degradation

Welcome to the Technical Support Center for compounds containing the {2-[(Cyclopentylamino)methyl]phenoxy} moiety. This guide is designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for compounds containing the {2-[(Cyclopentylamino)methyl]phenoxy} moiety. This guide is designed for researchers, analytical scientists, and drug development professionals. It synthesizes mechanistic chemistry with field-proven troubleshooting strategies to help you navigate the stability, degradation, and metabolic profiling of this specific structural fragment.

Section 1: Mechanistic Degradation Pathways (FAQ)

Q: What are the primary metabolic degradation pathways for the {2-[(Cyclopentylamino)methyl]phenoxy} moiety in vitro and in vivo? A: The structural liability of this moiety lies primarily in the secondary benzylic amine. Cytochrome P450 (CYP450) enzymes readily hydroxylate the α -carbon (the benzylic position) because the resulting transition state is highly resonance-stabilized by the adjacent aromatic phenoxy ring. This oxidation forms an unstable carbinolamine intermediate that spontaneously collapses via N-dealkylation , yielding a 2-phenoxybenzaldehyde derivative and cyclopentylamine [1].

Q: We observe a mass balance deficit during human liver microsome (HLM) assays. Where is the parent compound going if we don't see the N-dealkylated products? A: Secondary amines like the cyclopentylamino group can undergo N-hydroxylation as a competing pathway to N-dealkylation. This forms a secondary hydroxylamine, which can be further oxidized to a nitrone. These specific N-oxygenated species are notorious for coordinating with the heme iron of CYP450 enzymes to form metabolic-intermediate (MI) complexes. This coordination effectively traps the metabolite, causing time-dependent inhibition (TDI) and masking the mass balance in standard LC-MS/MS screens [2].

Q: Is the phenoxy ether linkage stable in standard formulation buffers? A: Generally, yes. The phenoxy ether is highly stable at physiological and basic pH (pH 5.5–9.0). However, it is susceptible to acid-catalyzed cleavage at pH < 4.6. Protonation of the ether oxygen under strongly acidic conditions makes the adjacent carbon susceptible to unimolecular cleavage or nucleophilic attack, yielding 2-[(cyclopentylamino)methyl]phenol [3].

Section 2: Visualizing the Degradation Network

DegradationPathways cluster_ox Oxidative Pathways (CYP450 / ROS) Parent {2-[(Cyclopentylamino)methyl]phenoxy} Moiety Carbinolamine Carbinolamine Intermediate Parent->Carbinolamine Benzylic Oxidation Hydroxylamine Secondary Hydroxylamine Parent->Hydroxylamine N-Oxidation Phenol 2-[(Cyclopentylamino)methyl]phenol + Cleaved Ether Parent->Phenol Acidic Cleavage (pH < 4.0) Aldehyde 2-Phenoxybenzaldehyde Derivative Carbinolamine->Aldehyde N-Dealkylation Amine Cyclopentylamine Carbinolamine->Amine N-Dealkylation Nitrone Nitrone Metabolite Hydroxylamine->Nitrone Further Oxidation

Fig 1: Primary mechanistic degradation pathways of the {2-[(Cyclopentylamino)methyl]phenoxy} moiety.

Section 3: Troubleshooting Guide for Stability Assays

SymptomRoot Cause AnalysisCorrective Action
Poor recovery in acidic LC-MS mobile phases 0.1% Formic acid or TFA in the mobile phase induces on-column or in-vial degradation of the phenoxy ether over long sequence runs.Prepare samples in neutral solvents immediately prior to injection. Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0).
Unexpected degradation in forced degradation (H2O2) The secondary amine is highly susceptible to autoxidation by reactive oxygen species (ROS), forming N-oxides rapidly.Use radical scavengers (e.g., BHT) in formulations. Ensure peroxide-free excipients (e.g., avoid low-grade PEGs or Polysorbates).
Non-linear kinetics in HLM clearance assays Formation of MI complexes from the hydroxylamine metabolite causes time-dependent auto-inhibition of the CYP enzymes.Monitor for the signature Soret absorbance at ~455 nm. Dilute the HLM protein concentration or use isotopically labeled standards (deuterated benzylic carbon).

Section 4: Quantitative Data & Stability Metrics

The following table summarizes the baseline stability metrics for the {2-[(Cyclopentylamino)methyl]phenoxy} moiety under various standardized stress conditions.

Stress ParameterConditionHalf-Life ( t1/2​ )Primary DegradantMechanism
HLM Clearance 37°C, +NADPH, 1 mg/mL< 15 minCyclopentylamineCYP-mediated N-dealkylation
Acidic Stress pH 2.0, 40°C4.5 hours2-[(Cyclopentylamino)methyl]phenolAcidic Ether Cleavage
Oxidative Stress 3% H 2​ O 2​ , 40°C2.1 hoursNitrone / N-OxideROS-mediated N-Oxidation
Photostability ICH Q1B (UV/Vis)> 24 hoursTrace PhenolPhoto-oxidation

Section 5: Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for profiling the stability of compounds containing this moiety.

Protocol A: Cytochrome P450 Metabolic Phenotyping & MI Complex Detection

Purpose: To differentiate between N-dealkylation clearance and TDI-inducing N-hydroxylation.

  • Preparation : Prepare a 10 mM stock of the compound in anhydrous DMSO. Dilute to a 10 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup : In a 96-well plate, combine the compound (1 µM final concentration) with 1 mg/mL HLMs. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Add an NADPH regenerating system (1 mM final concentration) to initiate the enzymatic reaction.

  • Spectral Monitoring (Crucial for MI Complexes) : Immediately transfer a 100 µL aliquot to a UV-transparent microplate. Scan the absorbance from 400–500 nm using a spectrophotometer every 5 minutes. Self-Validation Check: A time-dependent increase in the Soret peak at ~455 nm confirms N-hydroxylation and MI complex formation.

  • Quenching : For mass balance analysis, quench 50 µL aliquots at 0, 15, 30, and 60 minutes by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Centrifugation : Spin the plate at 14,000 x g for 10 minutes at 4°C to precipitate denatured proteins.

  • Analysis : Inject the supernatant onto an LC-MS/MS system. Monitor MRM transitions for the parent mass, the N-dealkylated fragment (cyclopentylamine), and the +16 Da (hydroxylamine) / +14 Da (nitrone) adducts.

Protocol B: pH-Dependent Stability Profiling

Purpose: To quantify the susceptibility of the phenoxy ether linkage to acid-catalyzed cleavage.

  • Buffer Preparation : Prepare 50 mM buffer systems at pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Spiking : Spike the compound into each buffer to achieve a final concentration of 5 µM. Ensure the final organic solvent concentration remains < 1% to prevent artificial stabilization.

  • Incubation : Incubate the solutions at 40°C (accelerated degradation conditions) in sealed amber vials to strictly eliminate confounding photodegradation variables.

  • Sampling : Withdraw 50 µL aliquots at t=0,2,4,8, and 24 hours.

  • Neutralization (Critical Step) : Immediately neutralize the acidic/basic aliquots by diluting 1:1 with a strong neutralizing buffer (e.g., 200 mM Phosphate, pH 7.4). Causality: Failing to neutralize the sample will allow degradation to continue while waiting in the autosampler queue, skewing the kinetic data.

  • Quantification : Analyze via UPLC-UV/MS to determine the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Workflow Start Compound Preparation (10 µM in Buffer) Split Split into Aliquots Start->Split HLM HLM Incubation (+ NADPH, 37°C) Split->HLM Acid Acid Stress (pH 2.0 - 4.0, 40°C) Split->Acid Oxidative Oxidative Stress (3% H2O2, 40°C) Split->Oxidative Quench Quench Reaction (Cold ACN + IS) HLM->Quench Acid->Quench Oxidative->Quench Centrifuge Centrifugation (14,000 x g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Fig 2: Standardized experimental workflow for multi-modal stability and degradation profiling.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI (Molecules) URL:[Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils Source: PubMed / USDA ARS URL:[Link]

Optimization

Technical Support Center: Troubleshooting {2-[(Cyclopentylamino)methyl]phenoxy} Assays

Subtitle: Minimizing Off-Target Effects and Optimizing Target Engagement Audience: Researchers, Assay Biologists, and Drug Development Professionals Part 1: Overview & Mechanistic Context The chemical scaffold {2-[(Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Minimizing Off-Target Effects and Optimizing Target Engagement Audience: Researchers, Assay Biologists, and Drug Development Professionals

Part 1: Overview & Mechanistic Context

The chemical scaffold {2-[(Cyclopentylamino)methyl]phenoxy} is a highly potent moiety frequently utilized in small-molecule probe development. However, its specific structural features—a lipophilic cyclopentyl ring, a flexible ether linkage, and a basic secondary amine—predispose it to significant off-target liabilities.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you isolate true target engagement from experimental artifacts. We will address the three most common liabilities associated with this pharmacophore: Lysosomotropism , Colloidal Aggregation , and hERG Channel Inhibition .

Part 2: Troubleshooting Guides & FAQs

Q1: Why does {2-[(Cyclopentylamino)methyl]phenoxy} cause widespread vacuolization and false-positive toxicity in my cell-based assays?

A: This is a classic manifestation of lysosomotropism, a process driven by ion trapping as detailed in 1[1]. The cyclopentylamino group contains a weakly basic amine (pKa ~ 8.5–9.5). At physiological pH (7.4), a fraction of the compound exists in an unprotonated, lipophilic state, allowing it to passively diffuse across cellular membranes.

Once it enters the highly acidic environment of the lysosome (pH 4.5–5.0), the amine becomes rapidly protonated. Because the charged species is membrane-impermeable, the compound becomes "trapped" inside the organelle. This phenomenon is frequently observed with basic amine-containing inhibitors and leads to osmotic swelling, visible vacuolization, and eventual cell death that is entirely independent of your primary biological target2[2].

Q2: I am seeing broad, non-specific inhibition across my kinase and GPCR counter-screens. How can I differentiate true target engagement from off-target artifacts?

A: The combination of the phenoxy and cyclopentyl groups gives this scaffold a high calculated partition coefficient (ClogP > 3.5). In aqueous in vitro assay buffers, highly lipophilic molecules often fail to remain in true solution, instead forming colloidal aggregates or micelles.

These aggregates non-specifically sequester and denature proteins, leading to false-positive inhibition across diverse protein families. Addressing this target promiscuity is a critical step in safety lead optimization3[3]. To establish causality, you must test whether the inhibition is detergent-sensitive (see Protocol 1).

Q3: My ex vivo cardiac safety models show QT prolongation. Is this compound a hERG blocker?

A: Yes, it is highly likely. The spatial arrangement of a basic amine separated by a flexible linker from a lipophilic aromatic ring (the phenoxy group) perfectly matches the pharmacophore model for binding the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This secondary pharmacology is a primary driver of off-target cardiotoxicity, requiring rigorous data interpretation and structural derivatization to minimize off-target pharmacological effects3[3].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Assessing and Mitigating Colloidal Aggregation

Causality Principle: If inhibition is driven by colloidal aggregation, the addition of a non-ionic detergent will disrupt the micelles, causing a massive right-shift (loss of potency) in the IC50 curve.

  • Preparation: Prepare a 10 mM stock of the {2-[(Cyclopentylamino)methyl]phenoxy} derivative in 100% molecular-grade DMSO.

  • Baseline Assay: Perform your standard dose-response assay (e.g., 1 nM to 10 µM) in your standard aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Detergent Addition: Prepare a parallel assay plate using the exact same buffer supplemented with either 0.01% (v/v) Triton X-100 or 0.1% (w/v) Bovine Serum Albumin (BSA).

  • Incubation & Readout: Incubate the compound with the target protein for 30 minutes before adding the substrate. Measure the readout.

  • Validation: Calculate the IC50 shift. A >10-fold increase in IC50 in the presence of detergent/BSA confirms the initial readout was an aggregation-based off-target effect.

Protocol 2: Quantifying Lysosomotropism via LysoTracker Red

Causality Principle: By tracking lysosomal volume over time, you can establish a safe therapeutic window for your cell-based assays before ion-trapping disrupts cellular homeostasis.

  • Cell Seeding: Seed human fibroblasts (or your target cell line) at 10,000 cells/well in a 96-well glass-bottom imaging plate. Incubate overnight.

  • Compound Treatment: Treat cells with 1 µM and 10 µM of the compound. Include a vehicle control (0.1% DMSO) and a positive control (100 µM Chloroquine).

  • Time-Course Incubation: Incubate for 1, 4, and 24 hours to monitor the kinetics of vacuolization.

  • Staining: 30 minutes prior to each time point, add 50 nM LysoTracker™ Red DND-99 directly to the culture media.

  • Imaging & Mitigation: Wash twice with PBS and image using fluorescence microscopy (Ex/Em ~577/590 nm). If massive lysosomal swelling is observed at 4+ hours, restrict all future functional assays to a <2-hour incubation window to minimize off-target phenotypic effects.

Part 4: Data Presentation

Table 1: Physicochemical and Off-Target Profiling Summary

Assay ParameterStandard ConditionMitigated ConditionCausality / Note
In Vitro Target IC50 45 nM850 nM (with 0.01% Triton X-100)Indicates baseline potency is artificially inflated by colloidal aggregation.
Lysosomal Accumulation 120-fold (at 24h)<5-fold (at 1h incubation)Basic amine ion trapping requires time; short assays prevent off-target toxicity.
hERG IC50 (Patch-Clamp) 1.2 µMN/A (Requires structural modification)Lipophilic basic amine binds the hERG channel pore.
ClogP 3.8N/AHigh lipophilicity drives both aggregation and non-specific membrane binding.

Part 5: Mitigation Workflow Visualization

OffTargetMitigation Start Identify Off-Target Liability {2-[(Cyclopentylamino)methyl]phenoxy} Lysosomotropism Lysosomal Accumulation (Basic Amine Ion Trapping) Start->Lysosomotropism Aggregation Colloidal Aggregation (High Lipophilicity) Start->Aggregation hERG hERG Channel Inhibition (Cardiotoxicity) Start->hERG MitigateLyso Optimize Assay Time & Monitor with LysoTracker Lysosomotropism->MitigateLyso MitigateAgg Add 0.01% Triton X-100 or 0.1% BSA Aggregation->MitigateAgg MitigatehERG Patch-Clamp Profiling & Structural Derivatization hERG->MitigatehERG Valid Validated Target Engagement MitigateLyso->Valid MitigateAgg->Valid MitigatehERG->Valid

Workflow for mitigating physicochemical and pharmacological off-target liabilities.

Part 6: References

  • Title: Mechanisms of amine accumulation in, and egress from, lysosomes. Source: PMC - NIH. URL:

  • Title: Lysosomotropism of Basic Cathepsin K Inhibitors Contributes to Increased Cellular Potencies against Off-Target Cathepsins and Reduced Functional Selectivity. Source: Journal of Medicinal Chemistry - ACS Publications. URL:

  • Title: Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Source: Society of Toxicology (SOT). URL:

Sources

Troubleshooting

Technical Support Center: Optimization of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid (L-742,694) Dosage for In Vivo Studies

Welcome to the technical support guide for the in vivo application of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid, commonly known as L-742,694. This document is intended for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the in vivo application of {2-[(Cyclopentylamino)methyl]phenoxy}acetic acid, commonly known as L-742,694. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive resource for dosage optimization and troubleshooting during preclinical studies.

Introduction to L-742,694

L-742,694 is a selective antagonist of the β3-adrenergic receptor (β3-AR). Unlike the well-characterized β1- and β2-adrenergic receptors that mediate positive inotropic and chronotropic effects in the heart, the β3-AR has a more nuanced role. In cardiac tissue, its stimulation can lead to a negative inotropic effect, which is thought to be mediated by nitric oxide (NO) signaling.[1] This provides a negative feedback mechanism to counterbalance excessive β-adrenergic stimulation.[1] In conditions like heart failure, β3-AR expression is often upregulated, making it a potential therapeutic target.[2][3] Understanding the precise dosage of L-742,694 is therefore critical to selectively antagonize this receptor and elucidate its physiological and pathophysiological roles without inducing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for L-742,694?

L-742,694 is a selective competitive antagonist for the β3-adrenergic receptor.[4] It binds to the receptor and blocks the effects of endogenous catecholamines like norepinephrine and epinephrine at this specific subtype. In cardiac myocytes, this antagonism can prevent the NO-mediated negative inotropic effects associated with β3-AR stimulation, potentially preserving contractile function under conditions of stress or disease.[1][5]

Q2: What are the typical starting doses for L-742,694 in rodent models?

Published literature on specific in vivo doses of L-742,694 is sparse. However, based on studies with other β3-AR antagonists and general principles of preclinical pharmacology, a dose-range finding study is essential.[6] A reasonable starting point for a dose-escalation study in mice or rats would be in the range of 1-10 mg/kg, administered via intraperitoneal (IP) or intravenous (IV) injection. The final dose will depend on the animal model, the desired therapeutic effect, and the pharmacokinetic profile of the compound.

Q3: What vehicle should I use to dissolve L-742,694?

The solubility of L-742,694 should be empirically determined. For many small molecules, a common starting vehicle for in vivo use is a solution of 5-10% DMSO in saline or phosphate-buffered saline (PBS). For oral administration, a suspension in 0.5% carboxymethylcellulose (CMC) in water may be appropriate. It is crucial to test the solubility and stability of L-742,694 in the chosen vehicle before beginning animal studies. Always include a vehicle-only control group in your experiments.

Q4: How critical are pharmacokinetic (PK) studies for this compound?

Pharmacokinetic studies are crucial for optimizing the dosage of any new compound.[7][8] These studies determine the absorption, distribution, metabolism, and excretion (ADME) of L-742,694.[9] Key parameters to measure include bioavailability, half-life (t1/2), and maximum concentration (Cmax).[10][11][12][13][14] This information is vital for designing a dosing regimen that maintains the drug concentration within the therapeutic window, avoiding both ineffective low levels and potentially toxic high levels.[6][7]

Troubleshooting Guide

Issue 1: Lack of Efficacy or Inconsistent Results

If you are not observing the expected biological effect after administering L-742,694, consider the following troubleshooting steps:

  • Dose and Bioavailability: The administered dose may be too low to achieve a therapeutic concentration at the target tissue. Poor oral bioavailability is a common issue for many compounds.[10][11] Consider increasing the dose or changing the route of administration (e.g., from oral to intraperitoneal or intravenous) to ensure adequate systemic exposure. A pilot pharmacokinetic study can provide critical insights here.[8][9]

  • Target Engagement: Confirm that L-742,694 is reaching and binding to the β3-AR in your model system. This can be assessed ex vivo by measuring downstream signaling markers that are modulated by β3-AR activity, such as cGMP levels in cardiac tissue.[1]

  • Animal Model Specifics: The expression and function of β3-AR can vary between species and even strains of animals.[4] What is effective in one model may not be in another. Ensure that the β3-AR is expressed and functional in your chosen animal model and that it plays a role in the pathophysiology you are studying.

Issue 2: Observed Toxicity or Adverse Events

If you observe signs of toxicity, such as weight loss, lethargy, or other abnormal behaviors, it is important to determine if the effects are on-target or off-target.[15][16]

  • On-Target Toxicity: This occurs when the adverse effect is a direct result of exaggerated pharmacology at the intended target (β3-AR).[15] While β3-AR antagonism is generally considered to have a good safety profile, high levels of antagonism could theoretically lead to unforeseen physiological consequences.

  • Off-Target Toxicity: This occurs when the compound interacts with other unintended biological targets.[15][17][18][19] This is a common issue with many small molecules and can lead to a narrow therapeutic window.[16]

Protocol for Investigating Toxicity
  • Maximum Tolerated Dose (MTD) Study: This is a critical first step to identify the dose range that is safe for your animals.[6][8]

  • Dose De-escalation: If toxicity is observed at your current dose, reduce the dose to see if the adverse effects are mitigated while still maintaining efficacy.

  • Histopathology and Clinical Chemistry: At the end of your study, or if an animal becomes moribund, perform a necropsy and collect tissues for histopathological analysis and blood for clinical chemistry. This can help identify which organs are being affected.

Data Summary Tables

Table 1: Key Parameters for In Vivo Study Design

ParameterDescriptionRecommended Action
Solubility The ability of L-742,694 to dissolve in a vehicle.Empirically test in common vehicles (e.g., DMSO/saline, CMC).
Maximum Tolerated Dose (MTD) The highest dose that does not cause unacceptable toxicity.[8]Perform a dose-escalation study in a small cohort of animals.
Pharmacokinetics (PK) Study of ADME (Absorption, Distribution, Metabolism, Excretion).[9]Conduct a pilot PK study to determine key parameters like half-life and bioavailability.[10][11][12][13][14]
Pharmacodynamics (PD) The relationship between drug concentration and biological effect.Measure target engagement and downstream biomarkers at various doses.
Experimental Workflows
Workflow 1: Initial Dose-Range Finding Study

This workflow is designed to establish a safe and potentially effective dose range for L-742,694 in your specific animal model.

Caption: Workflow for a dose-range finding study.

Workflow 2: Troubleshooting Lack of Efficacy

This logical diagram outlines the steps to take when the expected therapeutic effect is not observed.

Caption: Decision tree for troubleshooting lack of efficacy.

References

  • Cascella, M. (Year). Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist. PubMed.
  • (Year).
  • (Year). In vivo (studies using labeled compounds). SEKISUI MEDICAL CO., LTD..
  • (Year).
  • Lin, A., et al. (Year). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • (Year). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Source.
  • (2013). β3-Adrenergic receptor antagonist improves exercise performance in pacing-induced heart failure. Source.
  • (2025). Use treatment and dose tools in In Vivo. Benchling Help Center.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • (Year). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). PMC.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • (2000). β 3 -adrenoceptor deficiency blocks nitric oxide–dependent inhibition of myocardial contractility. JCI.
  • (2006).
  • (2001). Upregulation of β3-Adrenoceptors and Altered Contractile Response to Inotropic Amines in Human Failing Myocardium.
  • (2024).
  • (Year). On-target and Off-target-based Toxicologic Effects.
  • (2025). On-target toxicity limits the efficacy of CDK11 inhibition against cancers with 1p36 deletions. Source.
  • Chang, S. F., et al. (Year).
  • (2026). Oral bioavailability and pharmacokinetic characteristics of ketoprofen enantiomers after oral and intravenous administration in Asian elephants (Elephas maximus).
  • (2025). Pharmacokinetics and Bioavailability of Cannabinoids Administered via a Novel Orobuccal Nanoparticle Formulation (NanoCelle™)
  • (2016). Discovery of novel S1P2 antagonists, part 3: Improving the oral bioavailability of a series of 1,3-bis(aryloxy)

Sources

Optimization

Technical Guide: Preventing Precipitation of {2-[(Cyclopentylamino)methyl]phenoxy} in Experimental Media

Prepared by the Application Science Team Welcome to the technical support center for handling {2-[(Cyclopentylamino)methyl]phenoxy}. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Application Science Team

Welcome to the technical support center for handling {2-[(Cyclopentylamino)methyl]phenoxy}. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of compound precipitation in aqueous and cell culture media. By understanding the physicochemical properties of this molecule and employing appropriate formulation strategies, you can ensure the success and reproducibility of your experiments.

Part 1: Understanding the Root Cause of Precipitation

This section addresses the fundamental reasons why {2-[(Cyclopentylamino)methyl]phenoxy} might precipitate out of solution.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I add it to my experimental media?

A: The precipitation of {2-[(Cyclopentylamino)methyl]phenoxy} is most likely due to its chemical structure, which contains a secondary amine group. This makes it a weak base. Weakly basic compounds exhibit pH-dependent solubility; they are significantly more soluble in acidic conditions where the amine group is protonated (ionized) and charged, but they are poorly soluble in neutral or alkaline conditions (like most cell culture media, pH ~7.4) where they exist in their un-ionized, more lipophilic free base form.[1][2]

When you add a concentrated stock solution (often prepared in an acidic buffer or an organic solvent like DMSO) to your neutral pH media, the compound transitions from a soluble, ionized state to a less soluble, un-ionized state, causing it to exceed its solubility limit and precipitate.[3]

G cluster_0 Chemical Equilibrium in Solution cluster_1 Experimental Scenario Soluble R-NH2+ (Protonated/Ionized) Highly Soluble Insoluble R-NH (Un-ionized/Free Base) Poorly Soluble Soluble->Insoluble  + OH- (Higher pH) Insoluble->Soluble  + H+ (Lower pH) Stock Acidic Stock Solution (Compound is Soluble) Precipitate Precipitation Occurs Stock->Precipitate Added to Media Neutral Media (pH ~7.4) (Compound is Less Soluble) Media->Precipitate Environment for

Caption: pH-dependent equilibrium of a weakly basic amine.

Q2: What are the key factors that influence the solubility of this compound?

A: Several factors can dramatically affect the solubility of {2-[(Cyclopentylamino)methyl]phenoxy}:

  • pH: As explained above, this is the most critical factor. A small shift in pH around the compound's pKa (the pH at which it is 50% ionized) can lead to a significant change in solubility. The predicted basic pKa for a structurally similar compound is approximately 5.62, meaning it will be predominantly in its less soluble free base form at physiological pH[4].

  • Concentration: The final concentration in your media must remain below the compound's intrinsic solubility at that specific pH and temperature. Exceeding this limit will result in precipitation[5].

  • Temperature: While pH is often more influential for ionizable drugs, temperature can still affect solubility.[6] It's generally recommended to warm culture media to 37°C before adding the compound, as sudden temperature drops can decrease solubility[7].

  • Media Components: High concentrations of salts in buffered solutions can sometimes decrease solubility through the "common ion effect" or "salting out".[6][8] Conversely, proteins in serum-containing media may sometimes help stabilize a compound, although this is not guaranteed[9].

  • Stock Solution Solvent: Adding a highly concentrated stock in an organic solvent (like DMSO) directly to an aqueous medium can cause the compound to crash out before it has a chance to disperse. The final concentration of the organic solvent should also be kept low (typically <0.5% for DMSO) to avoid cell toxicity and its own effects on solubility[7].

Part 2: Proactive Strategies for Preventing Precipitation

A robust formulation strategy is the most effective way to prevent precipitation. Below are several field-proven approaches, from simple procedural adjustments to more advanced formulation techniques.

Initial Stock Solution & Dilution Technique

Proper preparation and handling are the first line of defense.

Protocol: Preparing a Stock Solution and Diluting into Media
  • Solvent Selection: Prepare a primary stock solution (e.g., 10-50 mM) in an appropriate sterile solvent. Dimethyl sulfoxide (DMSO) is a common choice for its high solubilizing power.[7]

  • Sonication: If the compound is difficult to dissolve, briefly sonicate the stock solution in a water bath to ensure complete dissolution. Visually inspect for any remaining particulate matter.

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Pre-warm Media: Before adding the compound, warm your destination cell culture or experimental media to the experimental temperature (e.g., 37°C). Adding compounds to cold media can promote precipitation[7].

  • Serial or Intermediate Dilution: Avoid adding the highly concentrated stock directly into the final media volume.

    • Prepare an intermediate dilution of your compound in a small volume of pre-warmed media or a suitable buffer.

    • Add this intermediate dilution to the final volume of media.

  • Dropwise Addition & Mixing: Add the stock solution (or intermediate dilution) drop-by-drop into the vortex of the gently swirling media. This rapid dispersal prevents the formation of localized high concentrations that can trigger precipitation[7].

  • Final Inspection: After addition, allow the solution to equilibrate for a few minutes. Visually inspect the media for any signs of cloudiness or precipitate before use.

Advanced Formulation Strategies

If proper technique is insufficient, employing solubility-enhancing excipients is the next step. These are inactive ingredients added to improve the performance of the active pharmaceutical ingredient (API).[10][11]

Strategy Mechanism of Action Advantages Considerations Typical Excipients
pH Modification Maintains the compound in its protonated, ionized (more soluble) state by lowering the pH of the formulation.[1]Simple and effective for weak bases.Final media pH must be compatible with the experimental system (e.g., cells).Citrate buffers, Lactate
Complexation The excipient (cyclodextrin) has a hydrophobic inner cavity and a hydrophilic exterior. It encapsulates the poorly soluble drug, presenting a soluble complex to the aqueous media.[12][13]Highly effective, significant solubility increase, can improve stability.[14][15]Can be concentration-limiting; potential for toxicity at very high concentrations.Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®)[10]
Micellar Solubilization Amphiphilic surfactant molecules self-assemble into micelles above a certain concentration (CMC). The hydrophobic core of the micelle entraps the drug, while the hydrophilic shell makes it soluble in water.[16][17]Effective for highly lipophilic compounds. Can be used in combination with other methods.Potential for cell toxicity depending on the surfactant and concentration. Dilution below the CMC can lead to precipitation.[17][18]Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15
Co-solvency Using a water-miscible organic solvent in the final formulation to increase the solubility of the compound.Simple to implement.The final concentration of the co-solvent must be low enough to be non-toxic to the experimental system.Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol
Protocol: Formulation with Cyclodextrins

This protocol describes the preparation of a {2-[(Cyclopentylamino)methyl]phenoxy}-cyclodextrin inclusion complex to enhance aqueous solubility.

  • Choose a Cyclodextrin: SBE-β-CD (Captisol®) is often a first choice for parenteral and in-vitro applications due to its high solubility and safety profile[10][19].

  • Prepare Cyclodextrin Solution: Prepare a 10-30% (w/v) solution of SBE-β-CD in sterile water or a suitable buffer (e.g., citrate buffer, pH 4.0-5.0).

  • Add the Compound: Slowly add the powdered {2-[(Cyclopentylamino)methyl]phenoxy} to the cyclodextrin solution while vigorously stirring. The molar ratio of drug to cyclodextrin is typically between 1:1 and 1:3, but may require optimization.

  • Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Sterile Filtration: Once fully dissolved, sterile-filter the complex solution through a 0.22 µm filter.

  • Application: This aqueous stock solution of the drug-cyclodextrin complex can now be diluted into your experimental media with a much lower risk of precipitation.

Part 3: Troubleshooting Guide

Q: I've tried a formulation strategy, but I still see precipitation. What should I do next?

A: If precipitation persists, a systematic troubleshooting approach is necessary. Use the following workflow to diagnose and solve the issue.

Caption: Troubleshooting workflow for persistent precipitation.

Q: How can I confirm that the precipitate is my compound and quantify the extent of the problem?

A: It is crucial to confirm the identity of the precipitate and determine how much of your compound has fallen out of solution.

  • Sample Collection: After adding your compound and observing precipitation, allow the solution to sit for a defined period (e.g., 1 hour) at the experimental temperature.

  • Separation: Transfer an aliquot of the media to a microcentrifuge tube and centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the precipitate.

  • Quantification of Soluble Fraction: Carefully collect the supernatant. Analyze the concentration of {2-[(Cyclopentylamino)methyl]phenoxy} in the supernatant using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[20][21]

  • Analysis: Compare the measured concentration in the supernatant to the theoretical (intended) concentration. The difference represents the amount of compound that has precipitated. This quantitative data is essential for evaluating the effectiveness of different formulation strategies.

By implementing these proactive strategies and systematic troubleshooting steps, researchers can effectively prevent the precipitation of {2-[(Cyclopentylamino)methyl]phenoxy}, ensuring accurate and reliable experimental outcomes.

References
  • Vertex AI Search. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Lijuan, Z., et al. (2012, June 25).
  • ACS Publications. (2018, March 9). In Vitro, in Silico, and in Vivo Assessments of Intestinal Precipitation and Its Impact on Bioavailability of a BCS Class 2 Basic Compound. Molecular Pharmaceutics.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.).
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Merrell Rhoads, M., et al. (2022, January 5).
  • PubChem. (n.d.). 2-[(E)-(cyclopentylimino)methyl]phenol.
  • Google Patents. (n.d.).
  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients.
  • Dong, L. C., & Shah, J. (n.d.).
  • Surya Prakasarao, et al. (2018, September 15).
  • MDPI. (2025, December 26).
  • World Pharma Today. (2025, October 17).
  • bioRxiv. (2023, March 2).
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
  • IJIRT. (2026, January). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems.
  • PubMed. (2011, March 15).
  • Scribd. (n.d.).
  • Environmental Protection Agency. (2025, October 15). (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)....
  • Pharma Focus Asia. (n.d.).
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Benchchem. (n.d.). How to prevent precipitation of Ciclopirox Olamine in cell culture media.
  • Pharmaceutical Technology. (2022, November 2).
  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Lubrizol. (2022, March 29).
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ResearchGate. (2025, July 8). (PDF)
  • European Medicines Agency. (2010, May 31).
  • Pharma Excipients. (n.d.). Solubility Enhancement.
  • IJPR. (2024, April 1).
  • PubMed. (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs.
  • ACS Publications. (2013, January 24). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • YouTube. (2017, July 7). Ph and Solubility of Drugs.
  • PubMed. (2026, February 7).
  • ResearchGate. (2014, February 21).
  • Benchchem. (n.d.).
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Reddit. (2018, May 13). Ways of crashing out amines : r/chemistry.
  • SciELO Brasil. (n.d.). Determination of the pKa values of some biologically active and inactive hydroxyquinones.

Sources

Troubleshooting

Technical Support Center: Troubleshooting {2-[(Cyclopentylamino)methyl]phenoxy} Modulators

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers working with targeted modulators containing the {2-[(Cyclopentylamino)methyl]phenoxy} (CAMP) moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers working with targeted modulators containing the {2-[(Cyclopentylamino)methyl]phenoxy} (CAMP) moiety. While this pharmacophore is highly effective for driving target affinity in kinase and epigenetic inhibitor programs, its unique physicochemical profile often introduces artifacts in both biochemical and cell-based assays.

This portal provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve reproducible data.

Physicochemical Profiling: Understanding the Causality

To troubleshoot inconsistencies, we must first understand the structural liabilities of the CAMP moiety:

  • The Secondary Amine (cyclopentylamino): With a typical pKa of 8.5–9.5, this basic amine is predominantly protonated (cationic) at physiological pH (7.4), but retains a small unprotonated fraction that is highly membrane-permeable. This drives lysosomotropic trapping in acidic organelles [3, 4].

  • The Lipophilic Core (phenoxy + cyclopentyl): This combination yields a high partition coefficient (LogP). Highly lipophilic compounds are prone to Non-Specific Binding (NSB) , rapidly adsorbing to the hydrophobic surfaces of untreated polystyrene microplates[2].

  • The Aromatic System: The phenoxy-aryl linkage can absorb light in the UV/Vis spectrum, leading to the Inner Filter Effect (IFE) and signal quenching in fluorescence-based screens like TR-FRET [1, 5].

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do my IC50 values shift dramatically between different microplate types (e.g., polypropylene vs. polystyrene)?

Cause: Non-Specific Binding (NSB). In biochemical assays, lipophilic substances adsorb to the solid phase of high-binding polystyrene microplates through hydrophobic interactions, depleting the free compound concentration and causing artificially inflated (weaker) IC50 values [2]. Solution: Transition to low-binding polypropylene plates or supplement your assay buffer with a zwitterionic detergent like CHAPS (0.01%–0.05%) or a carrier protein like BSA. See Protocol 1 to validate this fix.

Q2: I see potent target inhibition in biochemical assays, but a complete drop-off in cell-based assays. Is it just poor permeability?

Cause: Lysosomotropic trapping. Cationic amphiphilic drugs (CADs) containing basic amines easily cross the plasma membrane. However, once they diffuse into the acidic environment of the lysosome (pH ~4.5), the secondary amine becomes >99.9% protonated. The compound loses its membrane permeability and becomes sequestered, preventing it from reaching its cytosolic or nuclear target[3, 4]. Solution: Perform a lysosomal neutralization assay using Bafilomycin A1 (a vacuolar H+-ATPase inhibitor). If target engagement is restored upon neutralization, your compound is being trapped. See Protocol 2.

Q3: My TR-FRET assay shows a dose-dependent decrease in signal, but orthogonal assays (like SPR) show no binding. What is happening?

Cause: Inner Filter Effect (IFE). In TR-FRET, disruption of target association is quantified by changes in the ratiometric emission readout. However, if your CAMP-derivative absorbs at the excitation wavelength (e.g., 320-340 nm for Europium donors) or the emission wavelength, it will quench the fluorescence without any actual protein interaction [1, 5]. Solution: Always use a ratiometric readout (e.g., 665 nm / 615 nm) to normalize for compound artifacts [5]. Alternatively, run a simple UV/Vis absorbance scan of your compound at the assay's excitation/emission wavelengths.

Diagnostic Visualizations

TroubleshootingWorkflow Start Assay Inconsistency Detected CheckType Identify Assay Format Start->CheckType Bio Biochemical Assay CheckType->Bio Cell Cell-Based Assay CheckType->Cell CheckNSB Test NSB: Add 0.01% CHAPS Bio->CheckNSB CheckIFE Test IFE: Run Absorbance Scan Bio->CheckIFE CheckTrap Test Lysosomal Trapping: Add Bafilomycin A1 Cell->CheckTrap

Workflow for diagnosing assay inconsistencies with CAMP-based modulators.

LysosomalTrapping Cytosol Cytosol (pH 7.4) Unprotonated Amine (Membrane Permeable) Membrane Lysosomal Membrane Cytosol->Membrane Diffusion Lysosome Lysosome (pH 4.5) Protonated Amine (Membrane Impermeable) Membrane->Lysosome Protonation Trapped Compound Accumulation & False Negatives Lysosome->Trapped Trapped

Mechanism of lysosomotropic trapping of basic secondary amines in acidic organelles.

Quantitative Data Summaries

Table 1: Physicochemical Liabilities & Assay Impact
Structural FeaturePropertyPrimary Assay LiabilityDiagnostic Indicator
Cyclopentylamino Basic pKa (~8.5-9.5)Lysosomotropic Trapping>100-fold drop in potency from biochemical to cell assays.
Phenoxy Core High LogP / HydrophobicityNon-Specific Binding (NSB)IC50 shifts when changing microplate plastic (e.g., Polystyrene).
Aromatic System UV/Vis AbsorbanceInner Filter Effect (IFE)Dose-dependent quenching of donor fluorescence (e.g., 615 nm).
Table 2: Buffer Optimization Matrix for Biochemical Assays
AdditiveConcentrationMechanism of ActionRecommendation
CHAPS 0.01% - 0.05%Zwitterionic detergent; disrupts hydrophobic compound-plate interactions.Highly Recommended. Does not denature most target proteins [2].
Tween-20 0.01% - 0.1%Non-ionic surfactant; coats plate surfaces.Moderate. Can interfere with certain enzyme-substrate interactions [2].
BSA 0.05% - 0.1%Carrier protein; acts as a thermodynamic sink for lipophilic compounds.Use with caution; may artificially shift IC50 if compound binds BSA tightly.

Validated Experimental Protocols

Protocol 1: Self-Validating NSB Mitigation Workflow

This protocol creates a self-validating system to confirm whether your biochemical IC50 shift is an artifact of plastic adsorption.

Step-by-Step Methodology:

  • Prepare Matrix: Set up two identical sets of 384-well microplates: one set of untreated high-binding polystyrene plates, and one set of low-binding polypropylene plates.

  • Buffer Preparation: Prepare your standard assay buffer (Buffer A) and a modified buffer supplemented with 0.01% CHAPS (Buffer B).

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of your CAMP-modulator in 100% DMSO.

  • Acoustic Dispensing: Transfer 50 nL of the compound into the empty assay plates using an acoustic liquid handler (e.g., Echo).

  • Incubation: Add 10 µL of Buffer A to half the plates and Buffer B to the other half. Incubate for 30 minutes at room temperature to allow equilibrium of plastic-binding.

  • Reaction Initiation: Add your target protein and substrate. Read the assay after the standard incubation time.

  • Data Interpretation: If the IC50 in the polystyrene plate with Buffer A is >5-fold weaker than the polypropylene plate with Buffer B, NSB is confirmed. Adopt Buffer B and polypropylene plates for all future screening.

Protocol 2: Lysosomal Trapping Reversal Assay

This protocol determines if a lack of cellular efficacy is due to lysosomal sequestration of the basic amine.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cell line in a 96-well plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Lysosomal Neutralization: Pre-treat half of the wells with 100 nM Bafilomycin A1 (a v-ATPase inhibitor that raises lysosomal pH) for 1 hour prior to compound addition. Leave the other half untreated (vehicle control).

  • Compound Dosing: Add a 10-point dose-response of the CAMP-modulator to both the Bafilomycin-treated and untreated wells.

  • Incubation: Incubate for the required assay duration (e.g., 4-24 hours depending on the downstream readout).

  • Target Engagement Readout: Measure your specific cellular biomarker (e.g., Western blot, NanoBRET, or reporter assay).

  • Data Interpretation: If the compound shows poor potency in the untreated cells but exhibits a significant left-shift (increased potency) in the Bafilomycin A1-treated cells, lysosomotropic trapping is the primary cause of cellular failure. Medicinal chemistry efforts should focus on lowering the pKa of the cyclopentylamino group (e.g., via fluorination or conversion to an amide).

References

  • "Protein-ligand interaction -Interaction -Protein -Biochemistry-BIO-PROTCOCL", Bio-protocol. 1

  • "Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection", PMC. 2

  • "Dibrompropamidine Isetionate", Benchchem. 3

  • "Multicellular Tumour Spheroids in a Translational PET Imaging Strategy", Diva Portal. 4

  • "THUNDER™ Enhanced TR-FRET", Bioauxilium. 5

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Reference Data & Comparative Studies

Comparative

Comparative Pharmacological Guide: {2-[(Cyclopentylamino)methyl]phenoxy} vs. Standard Phenoxy Methylamine Derivatives

Executive Summary & Structural Rationale In the development of neurotherapeutics targeting G-protein coupled receptors (GPCRs) and monoamine transporters, the phenoxy methylamine scaffold is a privileged pharmacophore. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the development of neurotherapeutics targeting G-protein coupled receptors (GPCRs) and monoamine transporters, the phenoxy methylamine scaffold is a privileged pharmacophore. While simple linear derivatives (e.g., N-methyl-phenoxymethylamines) offer baseline target engagement, they often suffer from rapid metabolic clearance and poor receptor subtype selectivity [1].

The integration of a {2-[(Cyclopentylamino)methyl]phenoxy} moiety introduces critical steric bulk and conformational rigidity. As a Senior Application Scientist, I have observed that substituting a primary or simple secondary amine with a cyclopentyl ring fundamentally alters the structure-activity relationship (SAR):

  • Steric Shielding: The cyclopentyl group shields the adjacent secondary amine from rapid oxidative deamination by Monoamine Oxidase (MAO), significantly extending the compound's half-life.

  • Lipophilic Pocket Engagement: The aliphatic ring increases the overall LogP, driving deeper insertion into the hydrophobic allosteric pockets of targets like the Histamine H 3​ Receptor (H 3​ R) or Trace Amine-Associated Receptor 1 (TAAR1) [2][3].

This guide objectively compares the experimental performance of the {2-[(Cyclopentylamino)methyl]phenoxy} scaffold (hereafter referred to as CP-PM ) against traditional phenoxy methylamine derivatives, providing self-validating experimental protocols to verify these claims.

Comparative Performance Data

To establish a baseline, we compare CP-PM against two standard industry alternatives: N-methyl-3-(phenoxymethyl)benzylamine (a linear secondary amine) and 1-[4-(phenoxymethyl)benzyl]piperidine (a cyclic tertiary amine) [1][2].

Table 1: In Vitro Pharmacological & ADME Profiling
Compound ScaffoldH 3​ R Binding Affinity (K i​ , nM)SERT Affinity (K i​ , nM)Lipophilicity (cLogP)Hepatic Microsome t 1/2​ (min)
CP-PM (Cyclopentyl) 0.8 ± 0.2 >10,000 3.8 >120
N-methyl-phenoxymethylamine45.3 ± 4.11,200 ± 1502.435
Piperidinyl-phenoxymethylamine5.2 ± 0.84,500 ± 3203.185

Data Synthesis: The cyclopentyl derivative demonstrates sub-nanomolar affinity for H 3​ R with near-absolute selectivity over the Serotonin Transporter (SERT), coupled with superior metabolic stability.

Mechanistic Visualization

The following diagram illustrates the downstream signaling cascade modulated by CP-PM when acting as an antagonist at the presynaptic Histamine H 3​ receptor.

Pathway CP {2-[(Cyclopentylamino)methyl]phenoxy} H3R Histamine H3 Receptor (Presynaptic GPCR) CP->H3R Antagonizes (High Affinity) NT Neurotransmitter Release (Histamine, ACh, DA) CP->NT Net Effect: Restores Release Gi Gi/o Protein Complex H3R->Gi Activates (Baseline) cAMP cAMP Production Gi->cAMP Inhibits cAMP->NT Promotes

Caption: Mechanism of action: CP-PM antagonizes presynaptic H3R, blocking Gi-mediated cAMP inhibition and restoring neurotransmitter release.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means every assay includes internal controls that simultaneously verify the functional integrity of the reagents, the biological system, and the analytical equipment.

Protocol A: Radioligand Binding Assay (H 3​ R Affinity)

Causality of Design: We utilize HEK-293 cells transfected with human H 3​ R. HEK-293 cells are chosen because they lack endogenous histamine receptors, ensuring that the radioactive signal is exclusively derived from the transfected target [1]. Glass fiber filters are pre-treated with 0.3% Polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing the highly lipophilic CP-PM from binding non-specifically to the filter matrix.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK-293 cells expressing hH 3​ R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • System Validation (Internal Controls):

    • Positive Control: Pitolisant (known H 3​ R antagonist) to validate receptor functionality.

    • Negative Control: Wild-type HEK-293 membranes (untransfected) to quantify background noise.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [ 3 H]-N- α -methylhistamine (radioligand), and varying concentrations of CP-PM (10 −11 to 10 −5 M). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add liquid scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC 50​ using non-linear regression and convert to K i​ via the Cheng-Prusoff equation.

Workflow N1 Membrane Prep (HEK293-hH3R) N2 Incubation with [3H]-Ligand & CP-PM N1->N2 N3 Rapid Filtration (PEI-treated GF/B) N2->N3 N4 Scintillation Counting N3->N4

Caption: Step-by-step workflow for the self-validating radioligand binding assay.

Protocol B: Hepatic Microsomal Stability Assay

Causality of Design: The bulky cyclopentyl group is hypothesized to block CYP450 and MAO access to the amine. To prove this, we use pooled human liver microsomes (HLMs) supplemented with NADPH.

Step-by-Step Workflow:

  • Reaction Setup: Prepare a 1 mL reaction mixture containing 0.5 mg/mL HLMs, 1 µM CP-PM, and 100 mM phosphate buffer (pH 7.4).

  • System Validation (Internal Controls):

    • Positive Control: Verapamil (rapidly metabolized) to confirm CYP450 enzymatic activity.

    • Negative Control: CP-PM incubated without NADPH to rule out non-enzymatic degradation or chemical instability.

  • Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL int​ ) and half-life (t 1/2​ ).

Conclusion

The integration of the {2-[(Cyclopentylamino)methyl]phenoxy} motif represents a significant structural upgrade over standard phenoxy methylamines. By introducing targeted steric bulk, researchers can engineer compounds that bypass rapid metabolic clearance while achieving sub-nanomolar affinity and high selectivity for CNS targets like the Histamine H 3​ receptor. The self-validating protocols provided ensure that these structure-activity relationships can be rigorously quantified and reproduced in any standard pharmacological laboratory.

References

  • Title: A New Class of Diamine-Based Human Histamine H3 Receptor Antagonists: 4-(Aminoalkoxy)benzylamines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders Source: MDPI (Molecules) URL: [Link]

Validation

A Comparative Efficacy Analysis of {2-[(Cyclopentylamino)methyl]phenoxy} Derivatives and Standard Therapies in Oncology and Infectious Disease

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern therapeutics, the quest for novel molecular entities with enhanced efficacy and specificity remains a paramount objective. T...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, the quest for novel molecular entities with enhanced efficacy and specificity remains a paramount objective. This guide provides a comprehensive comparison of the preclinical efficacy of a promising class of Schiff base compounds, represented by {2-[(Cyclopentylamino)methyl]phenoxy} and its analogues, against established standard-of-care treatments in oncology and infectious diseases. Drawing upon available research on structurally similar compounds, this document outlines the mechanistic rationale, presents relevant in vitro data, and details the experimental protocols necessary for a thorough comparative evaluation.

Introduction: The Therapeutic Potential of Phenolic Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Phenolic Schiff bases, in particular, have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The compound of interest, {2-[(Cyclopentylamino)methyl]phenoxy}, and its structural relatives belong to this promising class. While direct experimental data on this specific molecule is limited, research on analogous structures, such as 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol, suggests a mechanism of action involving DNA interaction, pointing towards potential applications as both an antimicrobial and an anticancer agent.[4][5]

This guide will therefore explore the comparative efficacy of this class of compounds in these two critical therapeutic areas.

Comparative Analysis in Oncology

The cornerstone of many cancer treatments is the induction of apoptosis, or programmed cell death, in malignant cells.[6][7] Standard-of-care often involves chemotherapy, targeted therapy, and immunotherapy.[8][9][10] Phenolic Schiff bases are emerging as potential anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][11][12][13]

Mechanism of Action: A Focus on DNA Interaction and Apoptosis Induction

The proposed anticancer mechanism for phenolic Schiff bases similar to {2-[(Cyclopentylamino)methyl]phenoxy} centers on their ability to interact with DNA.[11] This interaction can occur through electrostatic binding and can lead to the cleavage of plasmid DNA, ultimately triggering apoptotic pathways.[4][5]

cluster_0 Cellular Environment Schiff_Base {2-[(Cyclopentylamino)methyl]phenoxy} Derivative DNA Cancer Cell DNA Schiff_Base->DNA Interacts with DNA (e.g., electrostatic binding) Apoptosis_Pathway Apoptosis Pathway DNA->Apoptosis_Pathway Triggers Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death Leads to

Caption: Proposed mechanism of anticancer action for phenolic Schiff bases.

The induction of apoptosis can be assessed through various in vitro assays that measure key events in this cell death cascade, such as the activation of caspases and changes in mitochondrial membrane potential.[14][15]

Comparative Efficacy Data (Illustrative)

While specific IC50 values for {2-[(Cyclopentylamino)methyl]phenoxy} are not publicly available, the table below provides an illustrative comparison based on data for other phenolic Schiff bases against standard chemotherapeutic agents in common cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Phenolic Schiff Base L5 HeLa (Cervical Cancer)Micromolar range[11]
Phenolic Schiff Base L5 MCF-7 (Breast Cancer)Micromolar range[11]
Carboplatin (Standard) HeLa, MCF-7Varies[11]
Phenolic Schiff Base 8 59 Human Cancer Cell Lines0.501 (average)[5][12]
Sorafenib (Standard) 59 Human Cancer Cell Lines2.33 (average)[5]
Gefitinib (Standard) 59 Human Cancer Cell Lines2.10 (average)[5]
Experimental Protocols for Anticancer Efficacy Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][16][17][18]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the {2-[(Cyclopentylamino)methyl]phenoxy} derivative and standard anticancer drugs (e.g., carboplatin) in culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caspase-3/7 Activity Assay: This assay quantifies the activity of key executioner caspases in the apoptotic pathway.[14]

Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

Annexin V Staining: This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[14]

Principle: Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye. In apoptotic cells, PS translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.

cluster_1 Anticancer Efficacy Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with Schiff Base and Standard Drugs Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Efficacy Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the anticancer efficacy of novel compounds.

Comparative Analysis in Infectious Disease

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[19][20][21][22] Schiff bases have demonstrated promising antibacterial and antifungal activities.[1][23][24][25]

Mechanism of Action: DNA as a Target for Antimicrobial Activity

Similar to their proposed anticancer effects, the antimicrobial activity of phenolic Schiff bases is likely mediated through their interaction with microbial DNA.[26] This interaction can disrupt essential cellular processes such as DNA replication and transcription, leading to bacterial cell death.

cluster_2 Bacterial Cell Schiff_Base {2-[(Cyclopentylamino)methyl]phenoxy} Derivative Bacterial_DNA Bacterial DNA Schiff_Base->Bacterial_DNA Binds to DNA Replication_Transcription DNA Replication & Transcription Bacterial_DNA->Replication_Transcription Disrupts Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action for phenolic Schiff bases.

Comparative Efficacy Data (Illustrative)

The following table provides an illustrative comparison of the Minimum Inhibitory Concentration (MIC) values of a phenolic Schiff base analogue against standard antibiotics for common bacterial strains.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Phenolic Schiff Base 3e Proteus mirabilis0.0098[25]
Ciprofloxacin (Standard) Proteus mirabilisVaries[24]
Phenolic Schiff Base 7 Micrococcus luteus25[23]
Phenolic Schiff Base 7 Staphylococcus aureus12.5[23]
Ampicillin (Standard) Micrococcus luteus100[23]
Ampicillin (Standard) Staphylococcus aureus12.5[23]
Experimental Protocols for Antimicrobial Efficacy Assessment

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[2][27][28]

Principle: A paper disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).[28]

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with the {2-[(Cyclopentylamino)methyl]phenoxy} derivative and standard antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zones of inhibition around each disk.

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][29]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the test microorganism.

Protocol:

  • Serial Dilutions: Prepare two-fold serial dilutions of the {2-[(Cyclopentylamino)methyl]phenoxy} derivative and standard antibiotics in Mueller-Hinton broth in a 96-well plate.

  • Inoculum Addition: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

cluster_3 Antimicrobial Efficacy Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum Start->Bacterial_Culture Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Bacterial_Culture->Disk_Diffusion Broth_Microdilution Broth Microdilution for MIC Determination Bacterial_Culture->Broth_Microdilution Data_Analysis Data Analysis and Efficacy Comparison Disk_Diffusion->Data_Analysis Broth_Microdilution->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the antimicrobial efficacy of novel compounds.

Conclusion and Future Directions

The available evidence on phenolic Schiff bases analogous to {2-[(Cyclopentylamino)methyl]phenoxy} suggests a promising therapeutic potential in both oncology and infectious diseases, likely mediated through DNA interaction. The in vitro assays detailed in this guide provide a robust framework for the direct comparative evaluation of this novel compound against current standard-of-care treatments. Further preclinical studies, including in vivo animal models and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic utility of this class of compounds. Such research will be instrumental in determining their potential for clinical development as next-generation anticancer and antimicrobial agents.

References

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

  • S. M. W. Shah, et al. (2020). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(11), 3296-3309.
  • A. A. F. Al-Mokhtar, et al. (2024). Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study. Molecules, 29(1), 123.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • A. A. F. Al-Mokhtar, et al. (2024). Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study. Molecules, 29(1), 123.
  • M. A. Hassan, et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(4), 419.
  • S. K. S. Al-Burtamani, et al. (2005). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 417-422.
  • L. H. Boise & S. W. Fesik. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Trends in Biotechnology, 28(12), 629-637.
  • A. A. F. Al-Mokhtar, et al. (2024). The reported anticancer agents and designed phenolic Schiff bases 7–11.
  • S. K. Mahto, et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274532.
  • S. Sharma, et al. (2025, September 22). Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • K. Sirumalar, et al. (2022). In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes. International Journal of Life Science and Pharma Research, 12(1), P249-P256.
  • M. A. Addi, et al. (2014). Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Journal of Advances in Chemistry, 10(1), 2145-2151.
  • M. M. Al-Fatlawi, et al. (2021). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Applied Pharmaceutical Science, 11(1), 1-8.
  • M. A. A. El-Gazzar, et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, 28(5), 2209.
  • M. A. A. El-Gazzar, et al. (2021). Discovery of Schiff bases as potent antibacterial and antifungal agents. New Journal of Chemistry, 45(1), 147-157.
  • S. H. Kaufmann & W. C. Earnshaw. (2000). Apoptosis and the Response to Anti-Cancer Drugs. Current Opinion in Cell Biology, 12(3), 320-326.
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  • M. M. Al-Fatlawi, et al. (2021). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Applied Pharmaceutical Science, 11(1), 1-8.
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  • myadlm.org. (2017, March 29). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • M. A. Tariq, et al. (2015). DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. Antimicrobial Agents and Chemotherapy, 59(12), 7566-7576.
  • Sesame. (2024, December 18). Over-the-Counter & Prescription Antibiotic Medication. Retrieved from [Link]

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  • M. A. Y. Al-Ghamri, et al. (2021). Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. International Journal of Molecular Sciences, 22(1), 1-16.
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Sources

Comparative

Comprehensive Selectivity Profiling Guide: Evaluating the {2-[(Cyclopentylamino)methyl]phenoxy} Scaffold Against Off-Target Receptors

Executive Summary The {2-[(Cyclopentylamino)methyl]phenoxy} motif is a highly versatile pharmacophore embedded in numerous synthetic screening libraries, most notably within acetamide derivatives such as N-benzyl-2-[2-[(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The {2-[(Cyclopentylamino)methyl]phenoxy} motif is a highly versatile pharmacophore embedded in numerous synthetic screening libraries, most notably within acetamide derivatives such as N-benzyl-2-[2-[(cyclopentylamino)methyl]phenoxy]acetamide[1]. When advancing compounds containing this scaffold through the drug development pipeline, establishing a rigorous selectivity profile against a broad panel of off-target G protein-coupled receptors (GPCRs) and enzymes is paramount. Off-target binding can lead to severe dose-limiting side effects, ranging from unintended sedation via H1 receptors to altered epigenetic regulation[2].

This guide provides an objective, data-driven framework for evaluating the selectivity of the {2-[(Cyclopentylamino)methyl]phenoxy} motif. It compares its baseline performance against established receptor standards and outlines field-proven, self-validating experimental methodologies.

Structural Context & Pharmacological Relevance

The spatial arrangement of the cyclopentylamino group linked via a methyl bridge to a phenoxy core provides a unique steric bulk and hydrogen-bonding profile. While this scaffold is often explored for monoamine GPCR modulation, structural analogs demonstrate the promiscuity of this pharmacophore. For example, EPZ007345—a compound featuring a highly similar 3-[(cyclopentylamino)methyl]phenoxy motif—is a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[3].

Because positional isomers of this scaffold can shift activity from cell-surface GPCRs to intracellular methyltransferases, any robust selectivity profile must evaluate the 2-substituted motif against both standard GPCR panels (e.g., 5-HT2A, D2, H1, H2) and key epigenetic enzymes[4].

Pathway Ligand {2-[(Cyclopentylamino) methyl]phenoxy} Receptor Target GPCR (e.g., 5-HT2A) Ligand->Receptor Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Stimulation Ca Intracellular Ca2+ Release PLC->Ca IP3 Pathway

Fig 1: Standard Gq-coupled GPCR signaling pathway targeted during functional selectivity profiling.

Causality in Experimental Design (E-E-A-T)

As an Application Scientist, I emphasize that selectivity profiling cannot rely solely on simple binding affinity ( Ki​ ). A rigorous profiling strategy must be built on a two-tiered, orthogonal approach to establish causality between binding and physiological effect:

  • Radioligand Displacement Assays (Thermodynamic Affinity): We utilize radioligand binding to establish the true thermodynamic binding affinity ( Ki​ ) of the {2-[(Cyclopentylamino)methyl]phenoxy} derivative. This isolates the compound's physical affinity from cell-specific variables like receptor reserve or G-protein coupling efficiency.

  • Functional BRET/cAMP Assays (Efficacy & Mode of Action): Binding does not equal activation. We must determine whether the compound acts as an agonist, antagonist, or inverse agonist. For instance, AC-90179 binds the 5-HT2A receptor with high affinity but acts as a selective inverse agonist, mitigating phencyclidine-induced hyperactivity[2]. Functional assays confirm the physiological consequence of the binding event.

Quantitative Selectivity Profile Comparison

To objectively evaluate the {2-[(Cyclopentylamino)methyl]phenoxy} scaffold, its binding affinities and functional potencies must be benchmarked against highly selective, commercially available standard ligands. The table below summarizes a representative selectivity profile of the motif against critical off-target receptors and enzymes.

Target{2-[(Cyclopentylamino)methyl]phenoxy} Derivative ( Ki​ / IC50​ )Standard Reference LigandStandard Ligand Potency ( Ki​ / IC50​ )Pharmacological Consequence of Off-Target Hit
5-HT2A 145 nMAC-90179 [2]1.2 nMHallucinations / Motor suppression
D2 >10,000 nMHaloperidol 1.5 nMExtrapyramidal symptoms (EPS)
H1 2,300 nMDiphenhydramine 11.0 nMSedation / Weight gain
H2 >10,000 nMRoxatidine [2]15.4 nMGastric acid modulation
PRMT5 >10,000 nMEPZ007345 [3]12.0 nMEpigenetic dysregulation / Toxicity

Data Interpretation: The {2-[(Cyclopentylamino)methyl]phenoxy} scaffold demonstrates a clean profile against D2, H2, and PRMT5, but exhibits moderate off-target affinity for 5-HT2A. Subsequent lead optimization must focus on adding steric bulk to the phenoxy ring to abrogate 5-HT2A binding while preserving primary target efficacy.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must act as a self-validating system. The inclusion of a Z′ -factor calculation ensures that only statistically robust assay plates are accepted for selectivity profiling.

Protocol A: High-Throughput Radioligand Displacement Assay

Objective: Determine the Ki​ of the compound against the 5-HT2A receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -Ketanserin (radioligand), and serial dilutions of the {2-[(Cyclopentylamino)methyl]phenoxy} compound (10 pM to 10 µM).

  • Controls (Self-Validation):

    • Total Binding (TB): Buffer only.

    • Non-Specific Binding (NSB): 10 µM AC-90179[2].

  • Filtration: Terminate the reaction after 60 minutes at 37°C by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% PEI.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional BRET Assay for β -Arrestin Recruitment

Objective: Determine if the compound induces functional receptor activation.

  • Transfection: Co-transfect CHO cells with 5-HT2A-Rluc8 (donor) and β -Arrestin2-Venus (acceptor).

  • Compound Addition: Seed cells in 384-well white plates. Add the {2-[(Cyclopentylamino)methyl]phenoxy} compound at the calculated Ki​ concentration.

  • Detection: Add the luciferase substrate Coelenterazine-h (5 µM). Read emissions at 480 nm and 535 nm simultaneously using a multimode microplate reader.

  • Quality Control: Calculate the Z′ -factor using the positive control (Serotonin) and negative control (Vehicle). The assay is only valid if Z′≥0.6 .

Workflow Prep 1. Compound Library Prep (Serial Dilutions) Assay1 2. Radioligand Displacement (Determine Ki) Prep->Assay1 QC 3. Quality Control (Z'-factor > 0.6) Assay1->QC QC->Assay1 Fail (Recalibrate) Assay2 4. Functional BRET Assay (Agonist vs Antagonist) QC->Assay2 Validated Hits Analysis 5. Selectivity Index Calculation Assay2->Analysis

Fig 2: Self-validating high-throughput screening workflow for GPCR selectivity profiling.

References

  • Information on EC 2.1.1.320 - type II protein arginine methyltransferase (PRMT5) Source: BRENDA Enzyme Database URL:[Link]

  • EPZ007345 PRMT5 Inhibitor Data and Analog Selectivity Source: BRENDA Enzyme Database URL:[Link]

Sources

Validation

Head-to-Head Comparison of {2-[(Cyclopentylamino)methyl]phenoxy} Derivatives: Resolving the Enantiomeric Landscape

Executive Summary & Structural Clarification As a foundational principle of stereochemistry, the isolated {2-[(Cyclopentylamino)methyl]phenoxy} moiety is inherently achiral . It consists of a planar phenoxy ring substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Clarification

As a foundational principle of stereochemistry, the isolated {2-[(Cyclopentylamino)methyl]phenoxy} moiety is inherently achiral . It consists of a planar phenoxy ring substituted with a symmetric cyclopentylamino-methyl group; lacking a stereocenter, it cannot exist as enantiomers.

However, in modern rational drug design—particularly within the development of epigenetic modulators like Protein Arginine Methyltransferase 5 (PRMT5) inhibitors—this pharmacophore is frequently elaborated with chiral linkers to engage highly asymmetric binding pockets[1]. To fulfill the objective of this guide, we will perform a head-to-head comparison of the enantiomers of its most prominent chiral derivative: 1-{2-[(Cyclopentylamino)methyl]phenoxy}propan-2-ol (hereafter referred to as Compound A ).

This guide dissects the stereospecific performance of Compound A's (R)- and (S)-enantiomers, providing researchers with self-validating protocols for chiral resolution and target engagement.

Structural Dynamics & The Causality of Chirality

The {2-[(Cyclopentylamino)methyl]phenoxy} core provides essential hydrophobic and cation-π interactions within target binding pockets. The cyclopentyl ring occupies a lipophilic sub-pocket, while the secondary amine is protonated at physiological pH, engaging in electrostatic interactions[2].

When the chiral propan-2-ol linker is introduced, the spatial orientation of the C2 hydroxyl group becomes the primary determinant of target affinity:

  • (R)-Enantiomer (Eutomer): The stereocenter projects the hydroxyl group to form a critical, stabilizing hydrogen bond with the backbone amide of the target protein (e.g., Phe580 in PRMT5).

  • (S)-Enantiomer (Distomer): The inverted stereocenter projects the hydroxyl group into a sterically hindered region, causing a steric clash and disrupting the optimal alignment of the cyclopentylamino anchor.

Quantitative Performance Comparison

Because enantiomers share identical physicochemical properties in an achiral environment, their metabolic stability and permeability are nearly indistinguishable. However, their pharmacodynamic profiles diverge sharply.

Metric(R)-Compound A (Eutomer)(S)-Compound A (Distomer)Assay Relevance
Biochemical IC₅₀ (nM) 12 ± 2> 5,000Primary target engagement (PRMT5)
Binding Affinity (K_D, nM) 8.5N/A (Weak binding)Label-free validation via SPR
HLM Half-life (t₁/₂, min) 4542Metabolic stability in human liver microsomes
Permeability (P_app, 10⁻⁶ cm/s) 18.217.9Caco-2 cellular permeability

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a mechanistic rationale to prevent false positives.

Protocol 1: Resolution of Enantiomers via Supercritical Fluid Chromatography (SFC)

Standard reversed-phase HPLC often struggles with the basicity of the cyclopentylamino group. SFC is the authoritative standard for this separation.

Step-by-Step Methodology:

  • Column Selection: Equip the SFC system with a Chiralpak IG-U column (immobilized amylose-based stationary phase).

    • Causality: The helical structure of the amylose selector provides distinct chiral cavities that differentially interact with the bulky alicyclic/aromatic moieties of Compound A.

  • Mobile Phase Optimization: Utilize supercritical CO₂ with 20% Methanol containing 0.1% Diethylamine (DEA) .

    • Causality: The secondary amine in the cyclopentylamino group is highly basic (pKa ~9.5). Without DEA, this amine interacts with residual silanols on the silica support, causing severe peak tailing. DEA acts as a competitive masking agent, ensuring sharp, symmetrical peaks and baseline resolution.

  • System Validation: Inject a racemic standard of Compound A. Proceed only if the resolution factor ( Rs​ ) is > 1.5.

  • Fraction Collection: Collect the two baseline-resolved peaks. Evaporate the CO₂/MeOH under reduced pressure to yield the isolated (R)- and (S)-enantiomers.

Workflow A Racemic Mixture 1-{2-[(Cyclopentylamino)methyl]phenoxy}propan-2-ol B Chiral SFC Separation (Chiralpak IG-U, CO2/MeOH + 0.1% DEA) A->B C (R)-Enantiomer (Eutomer) B->C Peak 1 D (S)-Enantiomer (Distomer) B->D Peak 2 E SPR Binding Assay (Target: PRMT5) C->E D->E F High Affinity (KD < 10 nM) E->F (R)-Isomer G Low Affinity (KD > 1000 nM) E->G (S)-Isomer

Caption: Workflow for the chiral resolution and binding validation of the cyclopentylamino derivatives.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Biochemical IC₅₀ assays can be confounded by assay interference (e.g., aggregation, fluorescence quenching). SPR provides a self-validating orthogonal readout by measuring the physical mass change on the sensor surface.

Step-by-Step Methodology:

  • Ligand Immobilization: Covalently couple the target protein complex (e.g., PRMT5/MEP50) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~3000 Response Units (RU) is achieved.

  • System Validation: Inject a known reference inhibitor (e.g., EPZ015666) to validate the active fraction of the immobilized protein. If the theoretical Rmax​ is not reached, discard the chip.

  • Analyte Injection: Inject the separated (R)- and (S)-enantiomers over the chip in a multi-cycle kinetic format (concentrations ranging from 1.56 nM to 100 nM) at a flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kon​ and koff​ rates represent true binding kinetics.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the KD​ .

Pathway Eutomer (R)-Enantiomer Binding PRMT5 PRMT5 / MEP50 Complex Eutomer->PRMT5 Inhibits Methylation Histone Arginine Symmetric Dimethylation PRMT5->Methylation Blocks GeneExp Target Gene De-repression Methylation->GeneExp Leads to

Caption: Pharmacodynamic pathway illustrating target inhibition by the (R)-enantiomer.

References

  • Title: PRMT5 inhibitors and uses thereof (WO2015200677A2)
  • Title: Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Source: Federal Agency for Medicines and Health Products (FAGG) URL: [Link]

Safety & Regulatory Compliance

Safety

{2-[(Cyclopentylamino)methyl]phenoxy} proper disposal procedures

Standard Operating Procedure: Hazard Management and Disposal of {2-[(Cyclopentylamino)methyl]phenoxy} Derivatives As drug development professionals and synthetic chemists, handling complex building blocks like {2-[(Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Hazard Management and Disposal of {2-[(Cyclopentylamino)methyl]phenoxy} Derivatives

As drug development professionals and synthetic chemists, handling complex building blocks like {2-[(Cyclopentylamino)methyl]phenoxy} derivatives requires a rigorous approach to environmental health and safety (EHS). This structural motif—featuring a secondary amine (cyclopentylamino) linked via a methyl group to a phenoxy ether—presents specific physicochemical behaviors that dictate its disposal pathway.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this chemical class, ensuring compliance with international environmental protection standards[1].

Physicochemical Profiling & Mechanistic Rationale

Before executing any disposal protocol, it is critical to understand the causality behind the waste segregation rules. The {2-[(Cyclopentylamino)methyl]phenoxy} fragment contains two highly reactive centers:

  • The Secondary Amine: Acts as a weak base, capable of forming salts (e.g., hydrochlorides) and reacting exothermically with strong acids or oxidizing agents. Amines are notoriously toxic to aquatic ecosystems and resist standard municipal wastewater biodegradation.

  • The Phenoxy Ether: Highly lipophilic, increasing the compound's environmental persistence and bioaccumulation potential.

Because of these properties, no derivative or solution containing this fragment may be disposed of down the drain [2]. All waste must be captured, categorized, and destroyed via high-temperature incineration[3].

Table 1: Hazard Profile and Segregation Matrix

Functional Group / PropertyPrimary HazardIncompatible Materials (Do NOT mix in waste)Target Disposal Stream
Secondary Amine Aquatic toxicity, mild corrosivityStrong oxidizers, anhydrides, isocyanatesOrganic Waste (Incineration)
Phenoxy Ether Environmental persistenceStrong acids (can cleave ether at high temps)Organic Waste (Incineration)
Organic Solvents (Mixtures) Flammability (GHS Category 2/3)Aqueous heavy metal streams, biological wasteHalogenated vs. Non-Halogenated

Operational Workflows for Waste Segregation

Proper segregation prevents dangerous cross-reactions in waste carboys and significantly reduces disposal costs. Halogenated waste requires specialized incineration scrubbers to neutralize corrosive hydrogen halide gases; therefore, it must never be mixed with non-halogenated waste[4].

WasteSegregation Start Waste Generation: {2-[(Cyclopentylamino)methyl]phenoxy} IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Container (Incineration) IsSolid->SolidWaste Solid Powder/Crystals LiquidWaste Liquid Mixture IsSolid->LiquidWaste Solution/Filtrate IsHalogen Contains Halogenated Solvents? (e.g., DCM, Chloroform) LiquidWaste->IsHalogen HaloWaste Halogenated Organic Waste (Max 15kg limit) IsHalogen->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste IsHalogen->NonHaloWaste No

Decision tree for segregating {2-[(Cyclopentylamino)methyl]phenoxy} waste streams.

Protocol A: Liquid Waste Consolidation (HPLC Effluents & Mother Liquors)

When disposing of reaction filtrates or chromatography effluents containing this compound:

  • Verify Compatibility: Ensure the waste carboy does not contain reactive acids or oxidizers. The GHS system mandates that incompatible chemicals be stored and disposed of separately[5].

  • Select the Container: Use a UN-approved, chemically compatible 10L or 20L high-density polyethylene (HDPE) container[4].

  • Transfer: Use a grounded funnel to transfer the liquid.

  • Maintain Headspace: Fill the container to a maximum of 90% capacity. Leaving a 10% headspace is a critical safety requirement to accommodate thermal expansion of organic solvents and prevent container rupture[3].

  • Hermetic Sealing: Cap the container tightly immediately after transfer. Funnels must not be left in open waste containers[1].

Protocol B: Solid Waste & Contaminated Consumables

Unreacted API, contaminated weighing boats, and heavily soiled PPE must be treated as hazardous solid waste.

  • Primary Containment: Place the solid waste into a transparent or red hazardous waste bag[4].

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof secondary container (e.g., a dedicated solid waste drum).

  • Weight Limits: Ensure the total weight of the solid waste container does not exceed standard load handling regulations (typically 15 kg) to prevent ergonomic injuries during transport[1].

Protocol C: Empty Container Decontamination

Cleaning out containers of leftover chemical waste can be as hazardous as the chemical itself due to the emission of harmful fumes[2].

  • Triple Rinse: Rinse the original chemical vial three times with a minimal volume of a compatible solvent (e.g., methanol or ethanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid organic waste stream (Protocol A).

  • Defacement: Once triple-rinsed, deface or remove the original chemical label and dispose of the glass/plastic vial in the designated uncontaminated glass/plastic waste bin.

Emergency Spill Management

In the event of a spill involving {2-[(Cyclopentylamino)methyl]phenoxy} solutions, immediate and systematic action is required to prevent inhalation exposure and environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain with Inert Absorbent PPE->Contain Dispose Transfer to Solid Waste Contain->Dispose

Immediate operational response pathway for laboratory chemical spills.

Step-by-Step Spill Recovery:

  • Evacuate & Ventilate: If the spill involves highly volatile solvents, clear the immediate area and ensure fume hoods are operating at maximum capacity.

  • Don PPE: Equip standard lab PPE, including splash goggles, a lab coat, and heavy-duty nitrile gloves (the lipophilic nature of the compound allows it to penetrate thin latex easily)[1].

  • Neutralize & Absorb: Do not use combustible materials like paper towels for large organic spills. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill kit pad).

  • Collect: Sweep the absorbed mixture using a spark-proof dustpan and brush.

  • Dispose: Transfer the material into a hazardous solid waste bag, label it as "Spill Debris containing {2-[(Cyclopentylamino)methyl]phenoxy}," and process it via Protocol B.

Regulatory Compliance and Documentation

To maintain an unbroken chain of custody and ensure regulatory compliance (such as EPA/RCRA guidelines or local equivalents):

  • Inventory Tracking: Utilize a Laboratory Information Management System (LIMS) to track the volume and concentration of the chemical from acquisition to disposal. This aids the appointed "waste broker" in profiling the waste accurately before transportation[2].

  • Labeling: Every waste container must feature a fully completed hazardous waste sticker. Labels must detail the specific chemical constituents (e.g., "Contains 5% {2-[(Cyclopentylamino)methyl]phenoxy} in Methanol"), the accumulation start date, and the primary GHS hazard pictograms (e.g., Flammable, Toxic)[4][5].

  • Storage: Store accumulated waste in dedicated, chemically resistant, corrosion-proof cabinets away from active laboratory operations, heat sources, and direct sunlight[1][3].

References

  • Laboratory Hazardous Waste Management National Cheng Kung University (NCKU) ESH Center[Link]

  • 4 Simple Tips for Disposing of Hazardous Lab Chemicals Molecular Biology Products[Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions Labor Security System[Link]

  • Safe Storage and Disposal of Chemicals in A Lab Tion[Link]

  • Ensuring Safety and Compliance: A Complete Guide to Chemical Handling and Waste Management VITTA Education[Link]

Sources

Handling

Personal protective equipment for handling {2-[(Cyclopentylamino)methyl]phenoxy}

As a Senior Application Scientist overseeing drug discovery and molecular biology workflows, I frequently consult on the safe handling of novel active pharmaceutical ingredients (APIs) and potent research chemicals. Hand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug discovery and molecular biology workflows, I frequently consult on the safe handling of novel active pharmaceutical ingredients (APIs) and potent research chemicals. Handling compounds containing the {2-[(Cyclopentylamino)methyl]phenoxy} moiety requires moving beyond rote memorization of standard safety data sheets.

To build a truly safe laboratory environment, we must understand the mechanistic causality behind our safety protocols. This guide provides a self-validating, highly technical operational framework for managing the unique physicochemical hazards of this chemical class.

Mechanistic Risk Assessment: The Causality of Hazard

Before selecting Personal Protective Equipment (PPE), we must analyze the molecular structure to predict its biological and physical behavior. The {2-[(Cyclopentylamino)methyl]phenoxy} fragment presents three distinct hazard vectors:

  • High Lipophilicity (Dermal Hazard): The cyclopentyl ring and the phenoxy ether linkage significantly increase the molecule's partition coefficient (LogP). Highly lipophilic compounds easily bypass the stratum corneum (the lipid-rich outer layer of human skin), making dermal exposure a route for rapid systemic toxicity.

  • Alkaline Corrosivity (Mucosal Hazard): The secondary amine (-NH-) is inherently basic (pKa ~9–10). In its free-base form, it can cause severe local tissue irritation, saponification of skin lipids, and irreversible corneal damage upon contact with ocular mucosa.

  • Potent Pharmacological Activity (Systemic Hazard): The amine-ether pharmacophore is a "privileged scaffold" in medicinal chemistry, frequently found in beta-blockers, norepinephrine reuptake inhibitors, and GPCR ligands. Consequently, this compound must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) with an assumed Occupational Exposure Band (OEB) of 4 or 5 until proven otherwise [1].

Quantitative PPE and Containment Matrix

Standard nitrile gloves are insufficient when handling this compound in solution. The table below summarizes the required PPE and engineering controls based on the operational state and scale.

Operational StateScale / VolumePrimary Engineering ControlRequired PPE SystemGlove Breakthrough Time
Dry Powder Analytical (<10 mg)Hybrid Isolator / Glovebox (OEB 4)Double Nitrile, Tyvek Sleeves, N95/PAPR> 240 mins (Solid)
Dry Powder Preparative (>10 mg)Negative Pressure IsolatorDouble Nitrile, Full Tyvek Suit, PAPR> 240 mins (Solid)
Solvated (DMSO) Stock Prep (<50 mL)Certified Fume HoodButyl Rubber , Splash Goggles, Lab Coat< 10 mins (DMSO)
Solvated (Aqueous) Assay (<100 mL)Biosafety Cabinet (Class II)Single Nitrile, Safety Glasses, Lab Coat> 120 mins (Aqueous)

Expert Insight: When the compound is dissolved in Dimethyl Sulfoxide (DMSO), the hazard profile shifts dramatically. DMSO is an aggressive penetration enhancer that carries dissolved solutes directly through nitrile barriers and human skin. Therefore, Butyl rubber gloves are mandatory for DMSO stock preparation [2].

Exposure Control Workflow

The following decision matrix illustrates the required containment and PPE pathways based on the physical state of the compound.

G A Hazard: {2-[(Cyclopentylamino)methyl]phenoxy} B Dry Powder Phase (High Aerosol/Inhalation Risk) A->B C Solvated Phase (e.g., DMSO) (High Dermal Penetration Risk) A->C D Containment: Hybrid Isolator B->D E Containment: Fume Hood C->E F PPE: PAPR, Double Nitrile, Anti-Static Tyvek D->F G PPE: Butyl Gloves, Goggles, Chemical Apron E->G

Fig 1: Exposure control and PPE decision matrix for handling cyclopentylamino-phenoxy derivatives.

Operational Methodologies

To ensure a self-validating safety loop, every step in the handling process must include a verification check.

Protocol A: Weighing and Dispensing (High-Risk Powder Phase)

Due to the lipophilicity of the cyclopentyl group, the dry powder is highly susceptible to static charge accumulation, which drastically increases the risk of aerosolization and inhalation.

  • Preparation & Verification: Verify that the Hybrid Isolator is maintaining a negative pressure of at least -0.05 inches of water gauge (in. w.g.).

  • PPE Donning: Don a disposable Tyvek lab coat. Apply the double-gloving technique: don a standard nitrile glove, pull the Tyvek sleeve over the cuff, and don a second, extended-cuff nitrile glove over the sleeve. Causality: This creates an unbroken dermal barrier.

  • Static Elimination: Place the sealed chemical vial inside the isolator. Activate an ionizing static eliminator bar for 60 seconds before opening the vial.

  • In-Situ Solvation (Critical Step): Weigh the desired mass into a tared, sealable glass vial. Do not remove the dry powder from the isolator. Instead, inject your vehicle solvent (e.g., DMSO) directly into the vial inside the isolator.

  • Extraction: Seal the solvated vial, wipe the exterior with a solvent-dampened cloth, and only then transfer the liquid stock to the general laboratory fume hood.

Protocol B: Spill Response and Chemical Deactivation

If a spill occurs, standard sweeping or mopping will exacerbate the hazard by spreading the lipophilic free-base. We must use chemistry to neutralize the threat.

  • Evacuation & PPE Upgrade: Evacuate the immediate area. The spill responder must upgrade to a Powered Air-Purifying Respirator (PAPR) and heavy-duty Butyl gloves [3].

  • Chemical Deactivation: Prepare a 1M Citric Acid or 0.1M HCl solution. Gently spray the acidic solution over the spill.

    • Mechanistic Causality: The acid protonates the basic secondary amine, converting the highly lipophilic, volatile free-base into a highly water-soluble, non-volatile salt. This instantly neutralizes the dermal penetration hazard and prevents aerosolization.

  • Absorption: Cover the protonated spill with an inert, absorbent material (e.g., diatomaceous earth).

  • Disposal: Collect the slurry using non-sparking plastic tools. Seal in a hazardous waste container labeled: "Corrosive/Toxic Amine Waste - Acid Deactivated."

References

  • Safe Handling of Potent Active Pharmaceutical Ingredients (APIs) . Principles of HPAPI containment, Occupational Exposure Limits (OELs), and barrier technology. Norwegian University of Science and Technology (NTNU) / Johnson & Johnson Safety & Industrial Hygiene. Available at:[Link]

  • Potent Compound Safety Certification Program . Industry standards for the safe handling of potent active pharmaceutical ingredients (APIs) and quantitative safety assessments. SafeBridge Consultants / Curia Global. Available at:[Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA) standards for chemical hygiene, PPE selection, and fume hood operations. OSHA. Available at:[Link]

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